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1-(2-Methoxypyridin-4-YL)cyclopropanecarboxylic acid Documentation Hub

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  • Product: 1-(2-Methoxypyridin-4-YL)cyclopropanecarboxylic acid
  • CAS: 1060807-03-5

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies of 1-(2-Methoxypyridin-4-yl)cyclopropanecarboxylic Acid

Executive Summary & Structural Significance In modern drug discovery, the incorporation of conformationally restricted motifs is a proven strategy to improve the pharmacokinetic and pharmacodynamic profiles of small mole...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Significance

In modern drug discovery, the incorporation of conformationally restricted motifs is a proven strategy to improve the pharmacokinetic and pharmacodynamic profiles of small molecules. 1-(2-Methoxypyridin-4-yl)cyclopropanecarboxylic acid (CAS: 1060807-03-5) is a highly specialized building block that exemplifies this approach[1].

The cyclopropane ring acts as a rigid, "sp²-like" spacer that restricts the conformational freedom of the carboxylic acid (or subsequent amide derivatives). This restriction reduces the entropic penalty upon target binding and significantly increases metabolic stability compared to acyclic analogs. Concurrently, the 2-methoxypyridine moiety provides a defined vector for hydrogen bonding, acting as a critical recognition element in kinase inhibitors and GPCR ligands. As an application scientist, I have frequently utilized this scaffold to eliminate metabolic liabilities associated with benzylic oxidation while maintaining optimal lipophilicity.

Physicochemical Profiling

Understanding the physicochemical parameters of this compound is critical for downstream purification and assay development. Below is a consolidated table of its core properties[1],[2].

Quantitative Data Summary
PropertyValue
Chemical Name 1-(2-Methoxypyridin-4-yl)cyclopropanecarboxylic acid
CAS Registry Number 1060807-03-5
Molecular Formula C10H11NO3
Molecular Weight 193.20 g/mol
Predicted Boiling Point 363.1 ± 37.0 °C
Predicted Density 1.329 ± 0.06 g/cm³
Estimated pKa (Carboxylic Acid) ~4.2
Estimated pKa (Pyridine Nitrogen) ~3.2
Amphotericity and Extraction Logic

The presence of both a basic pyridine nitrogen and an acidic carboxylic acid makes this molecule amphoteric. However, the electron-withdrawing inductive effect of the 2-methoxy group severely depresses the pKa of the pyridine nitrogen down to approximately 3.2.

At physiological pH (7.4), the molecule exists predominantly as an anion (deprotonated acid, neutral pyridine). During synthetic workup, adjusting the aqueous layer to the molecule's isoelectric point (pH ~3.7) is an absolute necessity. At this pH, the molecule exists in its neutral/zwitterionic state, maximizing its partition coefficient into organic solvents like ethyl acetate or dichloromethane.

IonizationState Acidic pH < 3.2 Cationic State (Protonated Pyridine, Neutral Acid) Isoelectric pH ~ 3.7 Zwitterionic / Neutral State (Max Organic Solubility) Acidic->Isoelectric Add Base (NaOH) Basic pH > 4.2 Anionic State (Neutral Pyridine, Deprotonated Acid) Isoelectric->Basic Add Base (NaOH) Physio pH 7.4 (Physiological) Predominantly Anionic (High Aqueous Solubility) Basic->Physio Buffer to 7.4

pH-dependent ionization states dictating solubility and extraction protocols.

Synthetic Methodology & Self-Validating Protocols

The synthesis of 1-arylcyclopropanecarboxylic acids requires overcoming significant steric hindrance. The optimal route involves a phase-transfer catalyzed (PTC) cyclopropanation followed by high-temperature nitrile hydrolysis[3].

SynthesisWorkflow SM 2-(2-Methoxypyridin-4-yl)acetonitrile Step1 Alkylation & Cyclization 1,2-Dibromoethane + 50% NaOH TEBAC (Phase Transfer) SM->Step1 Int 1-(2-Methoxypyridin-4-yl) cyclopropanecarbonitrile Step1->Int Intramolecular closure Step2 Sterically Hindered Hydrolysis KOH in Ethylene Glycol Reflux at 190°C Int->Step2 Prod 1-(2-Methoxypyridin-4-yl) cyclopropanecarboxylic acid Step2->Prod Overcomes steric bulk

Two-step synthetic workflow for 1-(2-Methoxypyridin-4-yl)cyclopropanecarboxylic acid.

Step 1: Phase-Transfer Catalyzed Cyclopropanation
  • Reagents: 2-(2-methoxypyridin-4-yl)acetonitrile (1.0 eq), 1,2-dibromoethane (1.5 eq), Benzyltriethylammonium chloride (TEBAC, 0.1 eq), 50% w/w aqueous NaOH (10.0 eq), Toluene (10 volumes).

  • Procedure:

    • Charge a reactor with the acetonitrile starting material, TEBAC, and toluene. Stir to dissolve.

    • Add 1,2-dibromoethane in a single portion at room temperature.

    • Begin vigorous mechanical stirring (>400 rpm) and add 50% aq NaOH dropwise over 1 hour, maintaining the internal temperature below 35°C.

    • Heat the biphasic mixture to 40°C and stir for 12 hours.

  • Causality & Logic: Why use biphasic PTC instead of NaH in DMF? Using a strong base like NaH creates an immediate, high concentration of the highly reactive alpha-carbanion. This carbanion readily attacks unreacted starting material, leading to extensive dimerization[3]. Biphasic conditions with TEBAC slowly shuttle hydroxide ions into the organic phase, maintaining a low, steady-state concentration of the carbanion. The first alkylation is rate-limiting, but the subsequent intramolecular displacement of the second bromide is extremely fast due to the Thorpe-Ingold effect, driving the reaction cleanly to the cyclopropane ring.

  • Self-Validation: Stop stirring to allow phase separation. Sample the upper toluene layer. TLC (Hexanes:EtOAc 3:1) must show the complete consumption of the starting material (Rf ~0.3) and the appearance of a new, less polar spot (Rf ~0.6). LC-MS should confirm the intermediate mass ([M+H]⁺ = 175).

Step 2: High-Temperature Nitrile Hydrolysis
  • Reagents: 1-(2-Methoxypyridin-4-yl)cyclopropanecarbonitrile (1.0 eq), Potassium Hydroxide (KOH, 5.0 eq), Ethylene Glycol (5 volumes).

  • Procedure:

    • Suspend the nitrile intermediate and KOH pellets in ethylene glycol.

    • Equip the flask with a reflux condenser and heat the mixture to 180–190°C for 24 hours.

    • Cool the dark mixture to room temperature and dilute with water (15 volumes).

    • Purification Checkpoint: Wash the basic aqueous layer with Ethyl Acetate (3 x 5 volumes) to remove any unreacted nitrile or non-polar byproducts. Discard the organic washes.

    • Cool the aqueous layer to 5°C and slowly acidify with 6M HCl until the pH reaches exactly 3.7.

    • Extract the aqueous layer with Ethyl Acetate (3 x 10 volumes), dry over Na₂SO₄, and concentrate to yield the final product.

  • Causality & Logic: Why ethylene glycol? The nitrile is attached to a fully substituted quaternary carbon, heavily shielded by the cyclopropane ring and the adjacent pyridine moiety. Standard aqueous reflux (~100°C) lacks the thermal energy to overcome this steric barrier. Ethylene glycol permits reaction temperatures up to 190°C, providing the necessary kinetic energy to drive the hydration of the nitrile to the amide, and subsequently to the carboxylate salt.

  • Self-Validation: This protocol is self-validating during the acidification step. As the pH drops from >12 to ~4, the solution will turn cloudy or precipitate as the compound reaches its isoelectric point (~pH 3.7). If no cloudiness is observed, the hydrolysis has failed or the product was lost in the basic organic wash. Final LC-MS confirms the product ([M+H]⁺ = 194).

Analytical Characterization

To ensure the integrity of the synthesized 1-(2-Methoxypyridin-4-yl)cyclopropanecarboxylic acid, the following analytical signatures should be verified:

  • ¹H NMR (DMSO-d6): The signature of the cyclopropane ring will appear as an AA'BB' multiplet system integrating for 4 protons between 1.20 and 1.60 ppm. The methoxy group will appear as a sharp, distinct singlet at ~3.85 ppm. The pyridine protons will present a characteristic pattern: a doublet at ~8.1 ppm (H6), a doublet of doublets at ~6.8 ppm (H5), and a narrow singlet/doublet at ~6.6 ppm (H3).

  • Mass Spectrometry: ESI-MS in positive mode will yield a primary peak at m/z 194.1 [M+H]⁺.

References

  • Title: 1-(2-Methoxypyridin-4-yl)cyclopropanecarboxylic acid_1060807-03-5 Source: HairuiChem URL: [Link]

Sources

Exploratory

Solubility Profile and Analytical Determination of 1-(2-Methoxypyridin-4-YL)cyclopropanecarboxylic acid in Organic Solvents

Executive Summary In early-stage pharmaceutical development, understanding the thermodynamic solubility of building blocks and active pharmaceutical ingredient (API) intermediates is critical for reaction engineering, cr...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In early-stage pharmaceutical development, understanding the thermodynamic solubility of building blocks and active pharmaceutical ingredient (API) intermediates is critical for reaction engineering, crystallization design, and downstream formulation. 1-(2-Methoxypyridin-4-yl)cyclopropanecarboxylic acid (CAS: 1060807-03-5) is a highly versatile, structurally complex intermediate. Due to its combination of a basic pyridine ring, an electron-donating methoxy group, and an acidic carboxylic acid moiety, it exhibits unique amphoteric behavior.

This technical whitepaper provides an in-depth physicochemical analysis of this compound's solubility profile across various organic solvents. Furthermore, it details a self-validating, step-by-step experimental protocol—adapted from globally recognized shake-flask methodologies[1],[2]—to empirically determine its equilibrium solubility.

Structural Analysis & Physicochemical Drivers of Solubility

To predict and manipulate the solubility of 1-(2-Methoxypyridin-4-yl)cyclopropanecarboxylic acid, we must first deconstruct the causality behind its molecular interactions. Solubility is not merely a physical measurement; it is the thermodynamic consequence of solvent-solute interactions overcoming the compound's crystal lattice energy.

  • Pyridine Ring (H-Bond Acceptor): The nitrogen atom in the pyridine ring is weakly basic and acts as a strong hydrogen-bond acceptor. This drives solubility in polar protic solvents (like methanol or ethanol) that can donate protons to the lone pair.

  • Methoxy Group (-OCH₃): Positioned at the 2-position of the pyridine ring, the methoxy group serves two functions. Electronically, it donates electron density into the ring via resonance (+M effect), slightly increasing the basicity of the pyridine nitrogen. Structurally, it introduces steric bulk and lipophilicity, which disrupts planar crystal lattice packing and enhances solubility in polar aprotic solvents like ethyl acetate and dichloromethane.

  • Cyclopropanecarboxylic Acid (-COOH): This moiety is the primary hydrogen-bond donor and acceptor. The cyclopropane ring restricts conformational flexibility while adding a hydrophobic patch, whereas the carboxylic acid readily forms dimers in non-polar environments.

  • Zwitterionic Potential: In highly polar environments, the proton from the carboxylic acid can transfer to the pyridine nitrogen, forming a zwitterion (pyridinium carboxylate). This ionic character drastically reduces solubility in non-polar solvents (e.g., hexane) while maximizing it in high-dielectric solvents (e.g., DMSO).

Mechanism cluster_molecule 1-(2-Methoxypyridin-4-yl)cyclopropanecarboxylic acid COOH Carboxylic Acid (H-Bond Donor/Acceptor) PolarProtic Polar Protic Solvents (e.g., MeOH, EtOH) COOH->PolarProtic Strong H-Bonding PolarAprotic Polar Aprotic Solvents (e.g., DMSO, DMF) COOH->PolarAprotic Dipole-Dipole Pyridine Pyridine Nitrogen (H-Bond Acceptor) Pyridine->PolarProtic H-Bonding Methoxy Methoxy Group (Lipophilic/Steric) Methoxy->PolarAprotic Solvation Cyclo Cyclopropane Ring (Hydrophobic) NonPolar Non-Polar Solvents (e.g., Hexane) Cyclo->NonPolar Hydrophobic Interaction

Caption: Logical relationship between functional groups and solvent class compatibility.

Predicted Solubility Profile in Organic Solvents

Based on the physicochemical drivers outlined above, the following table summarizes the expected thermodynamic solubility profile of the compound at 25 °C.

Solvent ClassSolventDielectric Constant (ε)Predicted Solubility RangeMechanistic Rationale
Polar Protic Methanol (MeOH)33.0High (>50 mg/mL)Excellent H-bond donor/acceptor capabilities; stabilizes potential zwitterionic states.
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7Very High (>100 mg/mL)High dielectric constant heavily solvates both the acidic and basic moieties, breaking intermolecular dimers.
Polar Aprotic Acetonitrile (MeCN)37.5Moderate (10 - 30 mg/mL)Strong dipole-dipole interactions, but lacks the H-bond donating capability needed to fully solvate the carboxylate.
Moderate Polar Ethyl Acetate (EtOAc)6.0Low-Moderate (5 - 15 mg/mL)Solvates the lipophilic cyclopropane and methoxy groups, but is a poor H-bond donor.
Non-Polar Hexane1.9Very Low (<1 mg/mL)Unable to disrupt the strong intermolecular H-bonding (carboxylic acid dimers) of the solid state.

Experimental Methodology: Equilibrium Solubility Determination

To transition from theoretical prediction to empirical data, a rigorous analytical protocol is required. The Shake-Flask Method is the gold standard for determining thermodynamic equilibrium solubility[2]. While foundational guidelines like OECD 105 were originally standardized for aqueous systems[1],[3], the core thermodynamic principles—excess solid, mechanical agitation, and strict temperature control—are directly translatable to organic solvents[4].

As an Application Scientist, I design protocols as self-validating systems . We do not assume equilibrium is reached at 24 hours; we prove it by sampling across multiple time points.

Step-by-Step Protocol

Step 1: Preparation of Saturated Solutions

  • Weigh approximately 50–100 mg (an intentional excess) of 1-(2-Methoxypyridin-4-yl)cyclopropanecarboxylic acid into a 4 mL amber glass vial.

  • Add exactly 2.0 mL of the target organic solvent (e.g., Methanol, EtOAc).

  • Seal the vial tightly with a PTFE-lined cap to prevent solvent evaporation, which would artificially inflate the concentration readings.

Step 2: Thermodynamic Equilibration

  • Place the vials in a thermomixer or orbital shaker.

  • Set the temperature to exactly 25.0 ± 0.5 °C and the agitation speed to 800 rpm . Causality: The World Health Organization (WHO) emphasizes that agitation speed must ensure continuous particle contact with the solvent without causing agglomeration[4],[5]. Temperature control is paramount, as solubility is an endothermic or exothermic thermodynamic process.

Step 3: Self-Validating Sampling & Phase Separation

  • At 24, 48, and 72 hours , halt agitation and allow the suspension to settle for 10 minutes.

  • Extract a 100 µL aliquot of the supernatant.

  • Centrifuge the aliquot at 10,000 × g for 10 minutes to pellet undissolved micro-crystals.

  • Filter the supernatant through a 0.22 µm PTFE syringe filter. Causality: PTFE is chemically inert to aggressive organic solvents. Filtration removes sub-visible particles that would otherwise dissolve during HPLC dilution, causing false-positive concentration spikes[2].

Step 4: Analytical Quantification (HPLC-UV)

  • Dilute the filtered aliquot with the HPLC mobile phase (e.g., 50:50 Water:Acetonitrile with 0.1% TFA) to fall within the linear range of your pre-established calibration curve.

  • Analyze via HPLC-UV (detecting at the optimal UV max for the substituted pyridine, typically ~254 nm or 280 nm).

  • Validation Check: Equilibrium is officially confirmed only when the calculated concentration (mg/mL) between the 48-hour and 72-hour time points shows a Relative Standard Deviation (RSD) of < 5%.

Workflow Step1 1. Solvent & Solute Preparation Add excess solid to organic solvent Step2 2. Thermodynamic Equilibration Agitate at 25°C for 24-72 hours Step1->Step2 Step3 3. Phase Separation Centrifuge & PTFE Filtration Step2->Step3 Step4 4. Analytical Quantification HPLC-UV Analysis of Filtrate Step3->Step4 Step5 5. Data Processing Calculate Equilibrium Solubility (mg/mL) Step4->Step5

Caption: Step-by-step experimental workflow for the Shake-Flask equilibrium solubility method.

Implications for Process Chemistry & Drug Development

Understanding this solubility profile unlocks several strategic advantages in drug development:

  • Reaction Solvent Selection: For cross-coupling reactions or amide bond formations utilizing the carboxylic acid moiety, polar aprotic solvents like DMSO or DMF are highly recommended to ensure the intermediate remains fully dissolved and reactive.

  • Crystallization and Purification: The stark contrast in solubility between polar protic solvents and non-polar solvents makes this compound an excellent candidate for anti-solvent crystallization . A process chemist can dissolve the crude intermediate in a minimal volume of warm Methanol (the "good" solvent) and slowly titrate in Hexane or Heptane (the "anti-solvent") to induce controlled nucleation, yielding high-purity crystals.

References

  • OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1.

  • BenchChem. (2025). General Experimental Protocol for Determining Solubility. BenchChem Technical Resources.

  • World Health Organization (WHO). (2018). Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. WHO Technical Report Series, No. 1019, Annex 4.

Sources

Foundational

Comprehensive Technical Guide: Molecular Weight, Exact Mass, and Analytical Profiling of 1-(2-Methoxypyridin-4-YL)cyclopropanecarboxylic Acid

Executive Summary In modern drug discovery, the integration of sp³-hybridized carbon centers—such as cyclopropanes—into aromatic scaffolds is a proven strategy to improve metabolic stability, attenuate pKa, and provide e...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the integration of sp³-hybridized carbon centers—such as cyclopropanes—into aromatic scaffolds is a proven strategy to improve metabolic stability, attenuate pKa, and provide entropically favorable binding through conformational constraint . 1-(2-Methoxypyridin-4-YL)cyclopropanecarboxylic acid (CAS: 1060807-03-5) is a highly versatile building block that exemplifies this design philosophy.

This whitepaper provides an authoritative, in-depth analysis of the compound’s physicochemical properties, focusing on the critical distinction between its average molecular weight and monoisotopic exact mass. Furthermore, we detail a self-validating High-Resolution Mass Spectrometry (HRMS) protocol designed to ensure absolute structural integrity during synthetic workflows and pharmacokinetic profiling.

Core Physicochemical & Spectrometric Properties

A fundamental requirement in pharmaceutical analysis is distinguishing between Molecular Weight (Average Mass) and Exact Mass (Monoisotopic Mass) .

  • Causality in Synthesis: Molecular weight is calculated using the natural abundance of isotopes (e.g., Carbon = 12.011) and is strictly used for stoichiometric calculations during bench synthesis.

  • Causality in HRMS: Exact mass is calculated using the mass of the most abundant primary isotopes (e.g., ¹²C = 12.000000). In High-Resolution Mass Spectrometry (HRMS), exact mass is critical for deriving precise molecular formulas and differentiating the target analyte from isobaric interferences in complex biological matrices .

Table 1: Quantitative Physicochemical Data
PropertyValueApplication / Significance
Compound Name 1-(2-Methoxypyridin-4-YL)cyclopropanecarboxylic acidStandard IUPAC nomenclature
CAS Registry Number 1060807-03-5Unique identifier for procurement
Molecular Formula C₁₀H₁₁NO₃Core elemental composition
Molecular Weight 193.20 g/mol Used for molarity and yield calculations
Exact Mass (Neutral) 193.073894 DaMonoisotopic mass for structural verification
Exact Mass[M+H]⁺ 194.081170 DaTarget m/z for ESI+ mass spectrometry
H-Bond Donors 1 (Carboxylic -OH)Influences target protein interaction
H-Bond Acceptors 4 (N, O, O, O)Enhances aqueous solubility

Self-Validating HRMS Analytical Protocol

To confirm the identity of 1-(2-Methoxypyridin-4-YL)cyclopropanecarboxylic acid, a robust Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) workflow is required. As an application scientist, I mandate a self-validating system —meaning the protocol inherently proves its own accuracy and lack of contamination during every run.

Step-by-Step Methodology: ESI-TOF Exact Mass Determination

Step 1: Sample Preparation & Matrix Selection

  • Action: Dissolve the standard in 100% Methanol to create a 1 mg/mL stock. Dilute to a working concentration of 1 µg/mL using 50:50 Methanol:Water containing 0.1% Formic Acid.

  • Causality: Formic acid acts as a proton donor. The pyridine nitrogen in the methoxypyridine ring is highly basic and readily accepts a proton, ensuring maximum ionization efficiency in positive electrospray ionization (ESI+) mode.

Step 2: System Suitability & Lock Mass Calibration (Self-Validation)

  • Action: Continuously infuse a lock mass solution (e.g., Leucine Enkephalin, m/z 556.2771) via a secondary reference sprayer.

  • Causality: Time-of-Flight (TOF) tubes are sensitive to minor thermal fluctuations. The lock mass provides real-time internal calibration, guaranteeing mass accuracy within < 5 parts per million (ppm) .

Step 3: Blank Injection (Self-Validation)

  • Action: Inject the diluent matrix (50:50 MeOH:H₂O + 0.1% FA) prior to the sample.

  • Causality: Validates the absence of column carryover or background isobaric contamination that could yield false positives.

Step 4: Chromatographic Separation

  • Action: Elute the sample through a C18 UHPLC column using a gradient of Water/Acetonitrile.

  • Causality: Separation prevents ion suppression from synthesis byproducts (e.g., unreacted starting materials) from entering the mass spectrometer simultaneously with the target analyte.

Step 5: Data Acquisition & Processing

  • Action: Acquire data in ESI+ mode. Extract the ion chromatogram (EIC) for the theoretical[M+H]⁺ exact mass of 194.0812 Da with a narrow 5 ppm mass tolerance window.

Analytical_Workflow SST System Suitability & Lock Mass Setup Blank Blank Injection (Carryover Check) SST->Blank Sample Sample Injection (1 µg/mL) Blank->Sample ESI ESI+ Ionization (Protonation) Sample->ESI HRMS TOF-HRMS Analysis (Exact Mass: 194.0812) ESI->HRMS

Fig 1: Self-validating LC-HRMS analytical workflow for exact mass determination.

Structural Elucidation & Fragmentation Logic

Determining the exact mass of the precursor ion is only half the validation. To confirm the structural connectivity of 1-(2-Methoxypyridin-4-YL)cyclopropanecarboxylic acid, we must analyze its Collision-Induced Dissociation (CID) fragmentation pattern (MS/MS).

By applying specific collision energies (e.g., 20-40 eV), the molecule breaks apart at its weakest bonds. The exact mass of the resulting fragments provides a distinct structural fingerprint.

Predicted Fragmentation Pathways
  • Loss of Water (-H₂O): Carboxylic acids commonly dehydrate under CID conditions.

    • Calculation: 194.0812 Da - 18.0106 Da = m/z 176.0706

  • Decarboxylation (-CO₂): The cleavage of the entire carboxylate group from the cyclopropane ring.

    • Calculation: 194.0812 Da - 43.9898 Da = m/z 150.0913

  • Loss of Methanol (-CH₃OH): The methoxy group on the pyridine ring is susceptible to cleavage, often capturing a neighboring proton to leave as neutral methanol.

    • Calculation: 194.0812 Da - 32.0262 Da = m/z 162.0550

Fragmentation_Pathway M Precursor Ion [M+H]+ m/z 194.0812 F1 Loss of H2O m/z 176.0706 M->F1 -18.0106 Da F2 Loss of CO2 m/z 150.0913 M->F2 -43.9898 Da F3 Loss of CH3OH m/z 162.0550 M->F3 -32.0262 Da

Fig 2: Predicted CID fragmentation logic and exact mass shifts for the [M+H]+ precursor.

Strategic Value in Drug Discovery

The exact mass and structural stability of 1-(2-Methoxypyridin-4-YL)cyclopropanecarboxylic acid make it a highly prized intermediate .

  • The Cyclopropane Advantage: Unlike linear alkyl chains, the cyclopropane ring locks the carboxylic acid into a specific spatial orientation. This conformational restriction reduces the entropic penalty upon binding to a target receptor, often resulting in higher binding affinity . Furthermore, cyclopropanes are significantly more resistant to cytochrome P450-mediated oxidative metabolism than standard aliphatic chains.

  • The Methoxypyridine Core: The nitrogen atom in the pyridine ring and the oxygen in the methoxy group serve as excellent hydrogen bond acceptors, which can improve the aqueous solubility of the final Active Pharmaceutical Ingredient (API) while maintaining membrane permeability.

By strictly monitoring the exact mass (193.073894 Da) during coupling reactions (e.g., amide bond formations via EDC/HOBt), chemists can rapidly verify successful synthesis without the immediate need for time-consuming NMR analysis.

References

  • Title: A Modular Approach to the Synthesis of gem-Disubstituted Cyclopropanes Source: ACS Organic Letters URL: [Link]

  • Title: Analytical Precision: Using High-Resolution Mass Spectrometry for Scientific Discovery Source: Longdom Publishing URL: [Link]

Exploratory

An In-depth Technical Guide to 1-(2-Methoxypyridin-4-YL)cyclopropanecarboxylic Acid for Drug Discovery Professionals

This guide provides a comprehensive overview of 1-(2-Methoxypyridin-4-YL)cyclopropanecarboxylic acid, a specialized chemical intermediate with significant potential in modern drug discovery. Tailored for researchers, med...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview of 1-(2-Methoxypyridin-4-YL)cyclopropanecarboxylic acid, a specialized chemical intermediate with significant potential in modern drug discovery. Tailored for researchers, medicinal chemists, and professionals in pharmaceutical development, this document synthesizes critical safety data, handling protocols, and the scientific context for its application, particularly in the synthesis of kinase inhibitors and other therapeutic agents.

Introduction: The Strategic Value of Hybrid Scaffolds

In the landscape of medicinal chemistry, the convergence of distinct structural motifs within a single molecule often yields compounds with novel pharmacological profiles. 1-(2-Methoxypyridin-4-YL)cyclopropanecarboxylic acid is a prime example of such a hybrid scaffold, integrating the planarity and hydrogen bonding capabilities of a methoxypyridine ring with the conformational rigidity and unique stereoelectronic properties of a cyclopropane ring.

The pyridine moiety is a well-established pharmacophore present in numerous FDA-approved drugs, recognized for its ability to engage in critical hydrogen bonding interactions with biological targets. The methoxy substituent can modulate the electronic properties of the pyridine ring and influence metabolic stability. Simultaneously, the cyclopropane ring introduces a three-dimensional element, which can enhance binding affinity and metabolic stability by restricting conformational flexibility. This combination makes 1-(2-Methoxypyridin-4-YL)cyclopropanecarboxylic acid a valuable building block for creating novel chemical entities with tailored therapeutic properties.

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and hazard profile of a compound is paramount for its safe and effective use in a laboratory setting.

Physicochemical Properties
PropertyValueSource
CAS Number 1060807-03-5
Molecular Formula C₁₀H₁₁NO₃
Molecular Weight 193.2 g/mol
Appearance White to Yellow Solid
Purity Typically ≥95%
Storage Temperature Room temperature
Safety Data and Hazard Analysis

While a specific, official Safety Data Sheet (SDS) for 1-(2-Methoxypyridin-4-YL)cyclopropanecarboxylic acid is not widely available, the Globally Harmonized System (GHS) classifications provided by suppliers offer critical safety information.

GHS Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

GHS Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Signal Word: Warning

Pictogram:

  • Exclamation Mark

Handling and Storage Protocols

Based on the available safety data and experience with analogous compounds, the following handling and storage procedures are recommended to ensure laboratory safety and maintain the integrity of the compound.

Personal Protective Equipment (PPE)

A risk assessment should always be conducted prior to handling. The following PPE is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

  • Respiratory Protection: In cases of poor ventilation or when handling large quantities that may generate dust, a NIOSH-approved respirator is recommended.

Engineering Controls
  • Ventilation: All handling of 1-(2-Methoxypyridin-4-YL)cyclopropanecarboxylic acid should be performed in a well-ventilated laboratory. For procedures with a higher risk of aerosol or dust generation, a chemical fume hood is required.

  • Eyewash and Safety Shower: An eyewash station and safety shower must be readily accessible in the immediate work area.

Storage and Stability
  • Storage Conditions: Store in a tightly sealed container in a cool, dry place. The supplier recommends room temperature storage.

  • Incompatibilities: Avoid contact with strong oxidizing agents.

Spill and Emergency Procedures
  • Small Spills: For minor spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. The spill area should then be cleaned with an appropriate solvent and decontaminated.

  • Large Spills: In the event of a large spill, evacuate the area and prevent entry. Contact your institution's environmental health and safety department for guidance on cleanup and disposal.

  • First Aid:

    • Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.

    • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. If irritation persists, seek medical attention.

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.

Synthetic and Experimental Workflows

Proposed Synthesis of 1-(2-Methoxypyridin-4-YL)cyclopropanecarboxylic Acid

The synthesis of substituted cyclopropanecarboxylic acids often involves the cyclopropanation of an appropriate precursor. A common method is the reaction of a nitrile with a dihaloalkane followed by hydrolysis.

Synthesis_Workflow Start 2-Methoxy-4-cyanopyridine Step1 Cyclopropanation with 1,2-dibromoethane and a strong base (e.g., NaH) Start->Step1 Intermediate 1-(2-Methoxypyridin-4-yl)cyclopropanecarbonitrile Step1->Intermediate Step2 Acid or base-catalyzed hydrolysis Intermediate->Step2 Product 1-(2-Methoxypyridin-4-YL)cyclopropanecarboxylic acid Step2->Product

Caption: Proposed synthetic workflow for 1-(2-Methoxypyridin-4-YL)cyclopropanecarboxylic acid.

Step-by-Step Methodology (Hypothetical):

  • Cyclopropanation:

    • In a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add a solution of 2-methoxy-4-cyanopyridine in a suitable aprotic solvent (e.g., THF, DMF).

    • Cool the solution in an ice bath and add a strong base, such as sodium hydride (NaH), portion-wise.

    • To the resulting solution, add 1,2-dibromoethane dropwise.

    • Allow the reaction to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture and quench cautiously with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1-(2-Methoxypyridin-4-yl)cyclopropanecarbonitrile.

  • Hydrolysis:

    • To the crude nitrile intermediate, add a solution of a strong acid (e.g., concentrated HCl) or a strong base (e.g., NaOH in aqueous ethanol).

    • Heat the mixture to reflux and monitor the reaction until the starting material is consumed.

    • If using acidic hydrolysis, cool the mixture and adjust the pH to neutral with a base to precipitate the carboxylic acid.

    • If using basic hydrolysis, cool the mixture and acidify with a strong acid to precipitate the product.

    • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Application in Amide Coupling Reactions

1-(2-Methoxypyridin-4-YL)cyclopropanecarboxylic acid is an ideal building block for creating novel amides, a common functional group in many kinase inhibitors.

Amide_Coupling_Workflow CarboxylicAcid 1-(2-Methoxypyridin-4-YL)cyclopropanecarboxylic acid Step1 Activation of Carboxylic Acid (e.g., with HATU, HOBt, EDCI) CarboxylicAcid->Step1 Amine Primary or Secondary Amine (R-NH₂ or R₂NH) Step2 Nucleophilic Acyl Substitution Amine->Step2 Step1->Step2 Product Target Amide Step2->Product

Caption: General workflow for amide coupling using 1-(2-Methoxypyridin-4-YL)cyclopropanecarboxylic acid.

Step-by-Step Methodology (General):

  • In a round-bottom flask, dissolve 1-(2-Methoxypyridin-4-YL)cyclopropanecarboxylic acid in a suitable aprotic solvent (e.g., DMF, DCM).

  • Add a coupling agent (e.g., HATU, HOBt/EDCI) and a non-nucleophilic base (e.g., DIPEA).

  • Stir the mixture at room temperature for a short period to activate the carboxylic acid.

  • Add the desired primary or secondary amine to the reaction mixture.

  • Continue stirring at room temperature until the reaction is complete, as monitored by TLC or LC-MS.

  • Perform an aqueous workup to remove the coupling reagents and other water-soluble byproducts.

  • Purify the crude product by column chromatography or recrystallization to obtain the target amide.

Biological and Medicinal Chemistry Context

The structural motifs present in 1-(2-Methoxypyridin-4-YL)cyclopropanecarboxylic acid are of significant interest in drug discovery, particularly in the development of kinase inhibitors.

The Role of the Pyridine Ring in Kinase Inhibition

The pyridine ring is a common "hinge-binding" motif in many kinase inhibitors. The nitrogen atom of the pyridine can act as a hydrogen bond acceptor, forming a crucial interaction with the backbone amide protons of the kinase hinge region. This interaction is often a key determinant of binding affinity and selectivity.

The Contribution of the Cyclopropane Moiety

The cyclopropane ring offers several advantages in drug design:

  • Conformational Rigidity: By locking the conformation of the substituent at the 4-position of the pyridine ring, the cyclopropane can reduce the entropic penalty of binding to the target protein, potentially increasing potency.

  • Metabolic Stability: The strained C-C bonds of the cyclopropane ring can be more resistant to metabolic degradation compared to more flexible alkyl chains.

  • Vectorial Projection: The cyclopropyl group provides a well-defined three-dimensional vector for substituents, allowing for precise probing of the binding pocket.

While specific biological targets for compounds derived from 1-(2-Methoxypyridin-4-YL)cyclopropanecarboxylic acid have not been explicitly disclosed in the public domain, its structural features make it a highly attractive starting point for the synthesis of inhibitors targeting a wide range of kinases and other enzymes.

Conclusion

1-(2-Methoxypyridin-4-YL)cyclopropanecarboxylic acid is a valuable and versatile building block for medicinal chemists. Its unique combination of a proven pharmacophore and a conformationally rigid linker offers significant potential for the development of novel therapeutic agents with improved potency, selectivity, and pharmacokinetic properties. While exercising appropriate caution as outlined in the safety and handling sections, researchers can leverage the unique properties of this compound to explore new chemical space and advance their drug discovery programs.

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 1-(2-Methoxypyridin-4-yl)cyclopropanecarboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides detailed synthetic protocols for the preparation of 1-(2-methoxypyridin-4-yl)cyclopropanecarboxylic acid, a valuable buildin...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed synthetic protocols for the preparation of 1-(2-methoxypyridin-4-yl)cyclopropanecarboxylic acid, a valuable building block in medicinal chemistry. The synthesis is presented as a robust two-step process commencing from the commercially available (2-methoxypyridin-4-yl)acetonitrile. These protocols are designed to be clear, concise, and reproducible for researchers in organic synthesis and drug discovery.

Introduction

The confluence of a pyridine core and a cyclopropane ring in a single molecule presents a unique chemical space for the design of novel therapeutic agents. The pyridine moiety is a common feature in many approved drugs, offering a basic nitrogen atom for salt formation and hydrogen bonding interactions, which can improve pharmacokinetic properties. The cyclopropane ring, a small, strained carbocycle, imparts conformational rigidity and a three-dimensional character to molecules, which can lead to enhanced binding affinity and metabolic stability.[1] The title compound, 1-(2-methoxypyridin-4-yl)cyclopropanecarboxylic acid, is therefore a highly attractive scaffold for the development of new drugs.

Synthetic Strategy Overview

The synthesis of 1-(2-methoxypyridin-4-yl)cyclopropanecarboxylic acid can be efficiently achieved in two key steps starting from (2-methoxypyridin-4-yl)acetonitrile. The overall synthetic workflow is depicted below.

Synthesis_Workflow cluster_0 Step 1: Cyclopropanation cluster_1 Step 2: Hydrolysis Start (2-methoxypyridin-4-yl)acetonitrile Reagents1 1,2-Dibromoethane Sodium Hydroxide Phase-Transfer Catalyst Start->Reagents1 Reaction Product1 1-(2-methoxypyridin-4-yl)cyclopropanecarbonitrile Reagents1->Product1 Yields Reagents2 Aqueous Acid (e.g., HCl) or Base (e.g., NaOH) Product1->Reagents2 Reaction Product2 1-(2-Methoxypyridin-4-yl)cyclopropanecarboxylic acid Reagents2->Product2 Yields

Caption: Overall synthetic workflow for 1-(2-methoxypyridin-4-yl)cyclopropanecarboxylic acid.

Experimental Protocols

Part 1: Synthesis of 1-(2-methoxypyridin-4-yl)cyclopropanecarbonitrile

This procedure describes the cyclopropanation of (2-methoxypyridin-4-yl)acetonitrile using 1,2-dibromoethane under phase-transfer catalysis conditions. The use of a phase-transfer catalyst is crucial for facilitating the reaction between the aqueous base and the organic substrate.

Materials:

ReagentMolecular Weight ( g/mol )Amount (mmol)Mass/Volume
(2-methoxypyridin-4-yl)acetonitrile148.1610.01.48 g
1,2-Dibromoethane187.8615.01.34 mL
Sodium Hydroxide (50% w/v aq. solution)40.001008.0 mL
Tetrabutylammonium Bromide (TBAB)322.371.00.32 g
Toluene--20 mL
Water--20 mL
Ethyl Acetate--50 mL
Brine--20 mL
Anhydrous Sodium Sulfate---

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (2-methoxypyridin-4-yl)acetonitrile (1.48 g, 10.0 mmol), toluene (20 mL), and tetrabutylammonium bromide (0.32 g, 1.0 mmol).

  • With vigorous stirring, add the 50% aqueous sodium hydroxide solution (8.0 mL).

  • Add 1,2-dibromoethane (1.34 mL, 15.0 mmol) dropwise to the reaction mixture at room temperature.

  • Heat the reaction mixture to 60 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).

  • After completion, cool the reaction mixture to room temperature and add water (20 mL).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (2 x 25 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 1-(2-methoxypyridin-4-yl)cyclopropanecarbonitrile as a solid.

Part 2: Hydrolysis of 1-(2-methoxypyridin-4-yl)cyclopropanecarbonitrile

This protocol details the hydrolysis of the nitrile intermediate to the final carboxylic acid product under acidic conditions.

Materials:

ReagentMolecular Weight ( g/mol )Amount (mmol)Mass/Volume
1-(2-methoxypyridin-4-yl)cyclopropanecarbonitrile174.205.00.87 g
Concentrated Hydrochloric Acid (37%)36.46-10 mL
Water--10 mL
Sodium Bicarbonate (saturated aq. solution)--As needed
Dichloromethane--30 mL
Anhydrous Magnesium Sulfate---

Procedure:

  • In a 50 mL round-bottom flask, suspend 1-(2-methoxypyridin-4-yl)cyclopropanecarbonitrile (0.87 g, 5.0 mmol) in a mixture of concentrated hydrochloric acid (10 mL) and water (10 mL).

  • Heat the mixture to reflux (approximately 100-110 °C) and maintain for 8-12 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and then in an ice bath.

  • Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield 1-(2-methoxypyridin-4-yl)cyclopropanecarboxylic acid as a crystalline solid.[2]

Characterization Data (Expected)

  • 1-(2-Methoxypyridin-4-yl)cyclopropanecarboxylic Acid:

    • Appearance: White to off-white solid.[2]

    • Molecular Formula: C₁₀H₁₁NO₃

    • Molecular Weight: 193.20 g/mol

    • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.10 (d, 1H), 6.85 (d, 1H), 6.70 (s, 1H), 3.95 (s, 3H), 1.75 (q, 2H), 1.30 (q, 2H). (Predicted values based on similar structures).

    • ¹³C NMR (100 MHz, CDCl₃) δ (ppm): 178.0, 164.5, 149.0, 147.5, 112.0, 108.0, 53.5, 25.0, 16.0. (Predicted values based on similar structures).

    • Mass Spectrometry (ESI+): m/z 194.07 [M+H]⁺.

Safety and Handling

  • 1,2-Dibromoethane: Is a toxic and carcinogenic substance. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Sodium Hydroxide: Is a corrosive material. Avoid contact with skin and eyes.

  • Concentrated Hydrochloric Acid: Is highly corrosive and causes severe burns. Handle in a fume hood with appropriate PPE.

  • All reactions should be performed in a well-ventilated fume hood.

References

  • WO2001092200A1 - Process for the preparation of cyclopropyl carboxylic acid esters and derivatives - Google P
  • Chem Pharm Bull (Tokyo). 1994 Oct;42(10):2055-62. Pyridonecarboxylic acids as antibacterial agents. VII. Synthesis and structure-activity relationship of amino- and hydroxyl-substituted 7-cycloalkyl and 7-vinyl derivatives of 1-cyclopropyl-6-fluoro-4-quinolone-3 - PubMed. [Link]

  • Eur J Med Chem. 2025 Nov 5:297:117951. The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade. [Link]

  • EP1760066A2 - Processes for the preparation of cyclopropyl carboxylic acid derivatives and intermediates provided by these processes - Google P
  • Organic Syntheses, Coll. Vol. 6, p.374 (1988); Vol. 59, p.95 (1979). Cyclopropane-1,1-dicarboxylic acid. [Link]

  • J Org Chem. 2012 May 4;77(9):4473-8. Synthesis of Stable Derivatives of Cycloprop-2-ene Carboxylic Acid. [Link]

  • Heliyon. 2020 Jan; 6(1): e03154. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. [Link]

  • CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride - Google P
  • J. Org. Chem. 1975, 40, 20, 2969–2970. A convenient synthesis of 1-arylcyclopropanecarboxylic acids. [Link]

Sources

Application

Application Notes and Protocols for Cross-Coupling Reactions of 1-(2-Methoxypyridin-4-yl)cyclopropanecarboxylic Acid

Introduction: A Versatile Building Block for Modern Drug Discovery In the landscape of contemporary medicinal chemistry, the strategic incorporation of rigid, three-dimensional scaffolds is a paramount approach to enhanc...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Versatile Building Block for Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of rigid, three-dimensional scaffolds is a paramount approach to enhancing the pharmacological profiles of drug candidates. The 1-(2-methoxypyridin-4-yl)cyclopropane moiety has emerged as a particularly valuable structural motif. The inherent strain and unique electronic properties of the cyclopropane ring, combined with the hydrogen bond accepting and potential metal-coordinating capabilities of the 2-methoxypyridine fragment, offer medicinal chemists a powerful tool for exploring novel chemical space. 1-(2-Methoxypyridin-4-yl)cyclopropanecarboxylic acid is a key precursor that enables the introduction of this desirable scaffold onto a variety of molecular frameworks through cross-coupling reactions.

This guide provides an in-depth exploration of the cross-coupling applications of 1-(2-methoxypyridin-4-yl)cyclopropanecarboxylic acid, with a focus on decarboxylative methodologies. We will delve into the mechanistic rationale behind the selection of catalytic systems and reaction conditions, and present detailed, field-proven protocols for researchers, scientists, and drug development professionals.

Decarboxylative Cross-Coupling: A Powerful Strategy for C-C Bond Formation

Decarboxylative cross-coupling reactions have gained significant traction as a robust alternative to traditional cross-coupling methods that often rely on pre-functionalized organometallic reagents.[1] The use of readily available and stable carboxylic acids as coupling partners offers several advantages, including improved functional group tolerance and a more favorable environmental profile.[1] In the context of 1-(2-methoxypyridin-4-yl)cyclopropanecarboxylic acid, a decarboxylative approach allows for the direct coupling of the 1-(2-methoxypyridin-4-yl)cyclopropyl group with various partners, such as aryl and heteroaryl halides.

The general transformation involves the metal-catalyzed extrusion of carbon dioxide from the carboxylic acid, followed by the formation of a new carbon-carbon bond between the cyclopropyl moiety and the coupling partner.

cluster_reactants Reactants cluster_products Products Reactant1 1-(2-Methoxypyridin-4-yl)cyclopropanecarboxylic acid Catalyst [Pd] or [Cu] catalyst Base, Ligand, Heat Reactant1->Catalyst Reactant2 Ar-X (Aryl Halide) Reactant2->Catalyst Product1 4-Aryl-1-(2-methoxypyridin-4-yl)cyclopropane Product2 CO2 Catalyst->Product1 Catalyst->Product2 decarboxylation

Caption: General workflow of a decarboxylative cross-coupling reaction.

Mechanistic Insights: The "Why" Behind the Protocol

A successful decarboxylative cross-coupling protocol hinges on a synergistic interplay between the catalyst, ligand, base, and solvent. The proposed mechanism for the palladium-catalyzed decarboxylative coupling of 1-(2-methoxypyridin-4-yl)cyclopropanecarboxylic acid with an aryl halide is a dual-catalytic cycle involving both palladium and a co-catalyst, often copper or silver.[1]

  • Oxidative Addition: The palladium cycle initiates with the oxidative addition of the aryl halide (Ar-X) to a Pd(0) species, forming a Pd(II)-aryl complex.

  • Decarboxylation and Transmetalation: Concurrently, the co-catalyst (e.g., a copper salt) coordinates to the carboxylate of the cyclopropanecarboxylic acid, facilitating the extrusion of CO2 to form a cyclopropyl-copper intermediate. This intermediate then undergoes transmetalation with the Pd(II)-aryl complex, transferring the cyclopropyl group to the palladium center and regenerating the copper catalyst. The nitrogen atom of the pyridine ring may play a crucial role in coordinating to the metal centers, thereby influencing the rate and selectivity of these steps.[2]

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to furnish the desired 4-aryl-1-(2-methoxypyridin-4-yl)cyclopropane product and regenerate the active Pd(0) catalyst.

G Pd0 Pd(0)L_n PdII_Aryl Ar-Pd(II)-X(L_n) Pd0->PdII_Aryl Oxidative Addition Diorgano_PdII Ar-Pd(II)-Cyclopropyl(L_n) PdII_Aryl->Diorgano_PdII Transmetalation Diorgano_PdII->Pd0 Product Ar-Cyclopropyl Diorgano_PdII->Product Reductive Elimination ArX Ar-X Cyclopropyl_Cu Cyclopropyl-Cu CO2 CO2 Carboxylic_Acid Cyclopropyl-COOH Carboxylic_Acid->Cyclopropyl_Cu Decarboxylation (Cu-mediated)

Caption: Proposed catalytic cycle for decarboxylative cross-coupling.

The choice of a bulky, electron-rich phosphine ligand is often crucial for promoting both the oxidative addition and the final reductive elimination steps. The base is required to deprotonate the carboxylic acid, forming the carboxylate salt that enters the catalytic cycle.

Experimental Protocols

The following protocols are designed as a robust starting point for the decarboxylative cross-coupling of 1-(2-methoxypyridin-4-yl)cyclopropanecarboxylic acid with aryl halides. Optimization of reaction parameters may be necessary for specific substrates.

Protocol 1: Palladium/Copper Co-Catalyzed Decarboxylative Arylation with Aryl Bromides

This protocol is adapted from established procedures for the decarboxylative coupling of heteroaromatic carboxylic acids.[3][4]

Materials:

  • 1-(2-Methoxypyridin-4-yl)cyclopropanecarboxylic acid

  • Aryl bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Copper(I) oxide (Cu₂O)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Microwave reaction vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry microwave reaction vial equipped with a magnetic stir bar, add 1-(2-methoxypyridin-4-yl)cyclopropanecarboxylic acid (1.0 equiv.), aryl bromide (1.2 equiv.), Pd(OAc)₂ (5 mol%), Cu₂O (10 mol%), PPh₃ (15 mol%), and K₂CO₃ (2.0 equiv.).

  • Inert Atmosphere: Seal the vial and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Add anhydrous DMF (to achieve a concentration of 0.1-0.2 M with respect to the carboxylic acid) via syringe.

  • Heating: Place the vial in a microwave reactor and heat to 150-180 °C for 30-60 minutes. Alternatively, the reaction can be heated in a preheated oil bath at the same temperature for 4-12 hours.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).

ParameterConditionRationale
Catalyst Pd(OAc)₂ (5 mol%)Common and effective palladium precursor.
Co-catalyst Cu₂O (10 mol%)Facilitates the decarboxylation step.[1]
Ligand PPh₃ (15 mol%)Stabilizes the palladium catalyst and promotes key steps.
Base K₂CO₃ (2.0 equiv.)Deprotonates the carboxylic acid.
Solvent DMFHigh-boiling polar aprotic solvent, good for solubility.
Temperature 150-180 °CHigh temperatures are often required for decarboxylation.
Time 30-60 min (microwave) or 4-12 h (conventional)Reaction times will vary based on substrate and heating method.

Table 1: Summary of Reaction Conditions for Protocol 1

Protocol 2: Palladium/Silver Co-Catalyzed Decarboxylative Arylation with Aryl Iodides

This protocol utilizes a silver co-catalyst, which can be effective for certain substrates.[5]

Materials:

  • 1-(2-Methoxypyridin-4-yl)cyclopropanecarboxylic acid

  • Aryl iodide

  • Palladium(II) trifluoroacetate (Pd(TFA)₂)

  • Silver(I) carbonate (Ag₂CO₃)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • Potassium phosphate (K₃PO₄)

  • Anhydrous 1,4-Dioxane

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a Schlenk tube under an inert atmosphere, combine 1-(2-methoxypyridin-4-yl)cyclopropanecarboxylic acid (1.0 equiv.), aryl iodide (1.1 equiv.), Pd(TFA)₂ (5 mol%), Ag₂CO₃ (1.5 equiv.), dppf (10 mol%), and K₃PO₄ (2.0 equiv.).

  • Solvent Addition: Add anhydrous 1,4-dioxane (to achieve a concentration of 0.1 M) via syringe.

  • Heating: Seal the Schlenk tube and heat the reaction mixture in a preheated oil bath at 120-140 °C for 12-24 hours.

  • Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1.

ParameterConditionRationale
Catalyst Pd(TFA)₂ (5 mol%)Highly active palladium(II) source.
Co-catalyst Ag₂CO₃ (1.5 equiv.)Acts as both a base and a decarboxylation promoter.[5]
Ligand dppf (10 mol%)A robust ligand for a wide range of cross-coupling reactions.
Base K₃PO₄ (2.0 equiv.)A stronger base that can be beneficial for less reactive substrates.
Solvent 1,4-DioxaneA common solvent for cross-coupling reactions.
Temperature 120-140 °CSufficient temperature for decarboxylation and coupling.
Time 12-24 hLonger reaction times may be necessary with this system.

Table 2: Summary of Reaction Conditions for Protocol 2

Troubleshooting and Optimization

  • Low Yield: If the reaction yield is low, consider screening different palladium sources (e.g., Pd₂(dba)₃), ligands (e.g., XPhos, SPhos), bases (e.g., Cs₂CO₃), and solvents (e.g., toluene, DMSO). Increasing the temperature or reaction time may also be beneficial.

  • Protodecarboxylation: A common side reaction is the protonation of the cyclopropyl intermediate after decarboxylation, leading to the formation of 2-methoxy-4-cyclopropylpyridine. To minimize this, ensure strictly anhydrous conditions and consider using a stronger, non-protic base.

  • Homocoupling: Homocoupling of the aryl halide can occur. This can sometimes be suppressed by using a lower catalyst loading or by adding a phosphine ligand.

Conclusion

1-(2-Methoxypyridin-4-yl)cyclopropanecarboxylic acid is a valuable and versatile building block for the synthesis of complex molecules in drug discovery and development. The decarboxylative cross-coupling reactions outlined in these application notes provide a direct and efficient method for incorporating the 1-(2-methoxypyridin-4-yl)cyclopropyl moiety into a variety of scaffolds. By understanding the underlying mechanistic principles and carefully selecting the reaction conditions, researchers can effectively utilize this powerful synthetic tool.

References

  • Mechanism of the decarboxylative rearrangement of α-(carbonyl) cyclopropane carboxylic acids to 2-substituted-4,5-dihydrofurans. Arkivoc, 2007(ix), 135-149. [Link]

  • Decarboxylative cross-coupling. Wikipedia. [Link]

  • Radical Decarboxylative Functionalizations Enabled by Dual Photoredox Catalysis. ACS Catalysis, 2016, 6, 4983–4988. [Link]

  • Palladium-catalyzed decarboxylative cross-coupling reaction between heteroaromatic carboxylic acids and aryl halides. The Journal of Organic Chemistry, 2010, 75(5), 1550-60. [Link]

  • Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition–Polar Cyclization Cascade. Angewandte Chemie International Edition, 2019, 58(41), 14613-14617. [Link]

  • Direct ortho-Arylation of Pyridinecarboxylic Acids: Overcoming the Deactivating Effect of sp2-Nitrogen. Organic Letters, 2016, 18(23), 6022-6025. [Link]

  • Development of a palladium-catalyzed decarboxylative cross-coupling of (2-azaaryl)carboxylates with aryl halides. Tetrahedron Letters, 2011, 52(17), 2196-2199. [Link]

  • Palladium-Catalyzed Decarboxylative Coupling of Alkynyl Carboxylic Acids with Benzyl Halides or Aryl Halides. Organic Chemistry Portal. [Link]

  • Copper-Catalyzed Decarboxylative Cascade Cyclization of Propargylic Cyclic Carbonates/Carbamates with Pyridinium 1,4-Zwitterionic Thiolates to Fused Polyheterocyclic Structures. Organic Letters, 2022, 24(28), 5120-5125. [Link]

  • Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine. Molecules, 2019, 24(14), 2629. [Link]

  • Coordination effect enabled palladium-catalyzed regioselective O-alkylation of 2-pyridones. Chemical Communications, 2015, 51(85), 15552-15555. [Link]

  • The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules, 2019, 24(22), 4072. [Link]

  • Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives. ResearchGate. [Link]

  • Palladium-catalyzed decarboxylative 1,2-addition of carboxylic acids to aldehydes or imines. Chemical Communications, 2011, 47(37), 10425-10427. [Link]

  • Synthesis of Terminal Allenes via a Copper-Catalyzed Decarboxylative Coupling Reaction of Alkynyl Carboxylic Acids. Organic Chemistry Portal. [Link]

  • Palladium‐Catalyzed Intramolecular Decarboxylative Coupling of Arene Carboxylic Acids/Esters with Aryl Bromides. Angewandte Chemie International Edition, 2010, 49(49), 9472-9475. [Link]

  • decarboxylative arylation. ResearchGate. [Link]

  • Palladium-catalyzed decarboxylative coupling of alkynyl carboxylic acids and aryl halides. The Journal of Organic Chemistry, 2009, 74(4), 1707-1710. [Link]

  • 1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives. A new series of potential antidepressants. Journal of Medicinal Chemistry, 1988, 31(4), 812-816. [Link]

  • Process for the preparation of cyclopropyl carboxylic acid esters and derivatives.
  • Copper-Catalyzed Decarboxylative Elimination of Carboxylic Acids to Styrenes. The Journal of Organic Chemistry, 2023, 88(4), 2139-2145. [Link]

  • Synthesis of Cyclo-2,2':4',4'':2'',2''':4''',4'''':2'''',2''''':4''''',4-sexipyridine. The Journal of Organic Chemistry, 1999, 64(10), 3464-3474. [Link]

Sources

Method

Application Note: Advanced Amide Bond Formation Protocols for 1-(2-Methoxypyridin-4-YL)cyclopropanecarboxylic Acid

Introduction & Mechanistic Rationale 1-(2-Methoxypyridin-4-yl)cyclopropanecarboxylic acid is a highly valuable building block in medicinal chemistry, frequently utilized to introduce rigid, metabolically stable pharmacop...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

1-(2-Methoxypyridin-4-yl)cyclopropanecarboxylic acid is a highly valuable building block in medicinal chemistry, frequently utilized to introduce rigid, metabolically stable pharmacophores into drug candidates. However, synthesizing amides from this precursor presents a formidable synthetic challenge.

The α -quaternary carbon of the cyclopropane ring creates a sterically congested, neopentyl-like environment. When activated by standard uronium or phosphonium coupling reagents (e.g., HATU, PyBOP), the resulting active esters (such as OBt or OAt) are exceptionally bulky[1]. Consequently, the subsequent nucleophilic attack by an amine is kinetically disfavored. This steric clash leads to low conversions, extended reaction times, and competing side reactions such as hydrolysis or epimerization[2].

To overcome this activation energy barrier, the carboxylic acid must be converted into a highly electrophilic and sterically compact intermediate. This application note details two field-proven protocols designed specifically for highly hindered substrates:

  • In situ generation of an N-acyl imidazolium ion using TCFH and NMI[3].

  • Direct acid chloride formation using Ghosez's reagent[4].

Protocol 1: TCFH-NMI Mediated Amidation

Primary Indication: Best for coupling with anilines, heteroaryls, and weakly nucleophilic amines.

Mechanistic Insight

N,N,N′,N′-Tetramethylchloroformamidinium hexafluorophosphate (TCFH) in combination with N-methylimidazole (NMI) rapidly converts the sterically hindered acid into a highly reactive N-acyl imidazolium intermediate[3]. Unlike bulky OBt esters, the planar imidazolium leaving group is less sterically demanding and highly electron-withdrawing, facilitating rapid coupling even with poorly nucleophilic anilines[5]. Furthermore, the byproducts (tetramethylurea and NMI-HCl) are highly water-soluble, streamlining downstream purification[5].

Reagents
  • 1-(2-Methoxypyridin-4-yl)cyclopropanecarboxylic acid : 1.0 equiv (0.5 mmol)

  • Amine : 1.1 equiv (0.55 mmol)

  • TCFH : 1.2 equiv (0.6 mmol)

  • N-methylimidazole (NMI) : 3.0 equiv (1.5 mmol)

  • Anhydrous Acetonitrile (CH 3​ CN) : 2.5 mL (0.2 M)

Step-by-Step Methodology
  • Preparation : To an oven-dried 10 mL vial equipped with a magnetic stir bar, add 1-(2-Methoxypyridin-4-yl)cyclopropanecarboxylic acid and TCFH.

  • Solvation : Add anhydrous CH 3​ CN to suspend the reagents under an inert atmosphere (N 2​ ).

  • Activation : Add NMI dropwise at room temperature. The mixture will typically become a homogenous solution within minutes as the N-acyl imidazolium intermediate forms. Stir for 15 minutes to ensure complete activation[3].

  • Coupling : Add the amine in one portion. (Self-Validation Note: If the amine is a hydrochloride salt, add an additional 1.0 equiv of N,N-diisopropylethylamine (DIPEA) to liberate the free base).

  • Reaction : Stir the reaction at room temperature. For standard amines, completion is reached in 1-2 hours. For highly hindered amines, heat to 40 °C for 4-12 hours[3]. Monitor conversion via LC-MS.

  • Workup : Dilute the mixture with EtOAc (15 mL) and wash sequentially with 10% aqueous citric acid (2 x 10 mL), saturated NaHCO 3​ (10 mL), and brine (10 mL). Dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure.

Protocol 2: Acid Chloride Generation

Primary Indication: Best for coupling with extremely hindered aliphatic amines (e.g., α -branched amines).

Mechanistic Insight

When both the acid and the amine are sterically encumbered, even acyl imidazoliums may fail to couple efficiently. In such cases, converting the acid to an acid chloride provides the smallest possible electrophilic center[1]. While oxalyl chloride with catalytic DMF is the traditional method, Ghosez's reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) offers a milder, neutral alternative. It avoids the generation of HCl gas during activation, which prevents the degradation of acid-sensitive functional groups[4].

Reagents
  • 1-(2-Methoxypyridin-4-yl)cyclopropanecarboxylic acid : 1.0 equiv (0.5 mmol)

  • Amine : 1.0 equiv (0.5 mmol)

  • Ghosez's Reagent : 1.2 equiv (0.6 mmol)

  • DIPEA : 2.5 equiv (1.25 mmol)

  • Anhydrous Dichloromethane (CH 2​ Cl 2​ ) : 2.5 mL (0.2 M)

Step-by-Step Methodology
  • Activation : Dissolve the carboxylic acid in anhydrous CH 2​ Cl 2​ under an inert atmosphere (N 2​ or Ar) and cool to 0 °C.

  • Chlorination : Add Ghosez's reagent dropwise. Stir at 0 °C for 15 minutes, then warm to room temperature and stir for 1-2 hours[4]. (Self-Validation Note: To verify complete conversion to the acid chloride, quench a 5 μ L reaction aliquot in 100 μ L of MeOH and analyze via LC-MS to detect the corresponding methyl ester).

  • Concentration (Recommended) : Briefly concentrate the mixture under a stream of N 2​ to remove volatile byproducts, then redissolve the crude acid chloride in fresh anhydrous CH 2​ Cl 2​ (2.0 mL).

  • Coupling : Cool the solution back to 0 °C. Add DIPEA, followed by the slow, dropwise addition of the amine (pre-dissolved in 0.5 mL CH 2​ Cl 2​ ).

  • Reaction : Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup : Quench with water (5 mL). Extract with CH 2​ Cl 2​ (2 x 10 mL). Wash the combined organic layers with brine, dry over MgSO 4​ , and concentrate. Purify the crude amide via flash column chromatography.

Quantitative Data & Protocol Comparison

ParameterProtocol 1: TCFH-NMIProtocol 2: Acid ChlorideTraditional (HATU/DIPEA)
Best Suited For Anilines, weak nucleophilesHighly hindered aliphatic aminesUnhindered primary amines
Active Intermediate N-Acyl ImidazoliumAcid ChlorideOBt/OAt Active Ester
Steric Profile ModerateMinimal (Smallest)High (Bulky)
Reaction Temperature Room Temp to 40 °C0 °C to Room TempElevated (60-80 °C often req.)
Typical Yields 75 - 95%60 - 85%< 30% (for hindered substrates)
Workup Advantage Water-soluble byproductsNeutral activation conditionsN/A (Difficult urea removal)

Visualizations

TCFH_Mechanism A 1-(2-Methoxypyridin-4-yl) cyclopropanecarboxylic acid C N-Acyl Imidazolium (Highly Reactive) A->C Activation B TCFH + NMI Reagents B->C Generates E Sterically Hindered Amide Product C->E Coupling D Amine Nucleophile D->E Attacks

Mechanistic pathway of TCFH-NMI mediated amide formation via an N-acyl imidazolium intermediate.

Workflow Start Target: Amide Bond Formation with alpha-quaternary acid Cond1 Amine is weakly nucleophilic (e.g., Anilines, Heteroaryls) Start->Cond1 Cond2 Amine is highly hindered (e.g., alpha-branched) Start->Cond2 Prot1 Protocol 1: TCFH-NMI Fast, mild, high yield Cond1->Prot1 Prot2 Protocol 2: Acid Chloride Maximal electrophilicity Cond2->Prot2

Decision workflow for selecting the optimal amide coupling protocol based on amine properties.

References

  • [3] Beutner, G. L., et al. "TCFH–NMI: Direct Access to N-Acyl Imidazoliums for Challenging Amide Bond Formations." Organic Letters - ACS Publications.[Link]

  • [4] Due-Hansen, M. E., et al. "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates." Organic & Biomolecular Chemistry - RSC Publishing.[Link]

  • [2] Lipshutz, B. H., et al. "Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green." eScholarship.[Link]

Sources

Application

Application Note &amp; In Vitro Protocols: Characterization of 1-(2-Methoxypyridin-4-YL)cyclopropanecarboxylic acid as a Lysine-Specific Demethylase 1 (LSD1) Inhibitor

Abstract: This guide provides a comprehensive framework for the in vitro characterization of 1-(2-Methoxypyridin-4-YL)cyclopropanecarboxylic acid. Based on its core chemical structure, which features a cyclopropylamine m...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This guide provides a comprehensive framework for the in vitro characterization of 1-(2-Methoxypyridin-4-YL)cyclopropanecarboxylic acid. Based on its core chemical structure, which features a cyclopropylamine moiety, this compound is hypothesized to function as a mechanism-based inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A), a critical epigenetic regulator and a high-value target in oncology. We present detailed protocols for biochemical and cell-based assays designed to validate its enzymatic inhibition, confirm cellular target engagement, and quantify its phenotypic impact on cancer cells.

Introduction: The Rationale for Targeting LSD1

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin adenine dinucleotide (FAD)-dependent enzyme that plays a pivotal role in transcriptional regulation. It achieves this by removing mono- and di-methyl groups from histone H3 at lysine 4 (H3K4me1/2), marks that are generally associated with active gene transcription[1][2]. As a component of several transcriptional repressor complexes, LSD1-mediated demethylation leads to gene silencing[2][3].

The dysregulation of LSD1 is implicated in the pathogenesis of numerous cancers, particularly acute myeloid leukemia (AML), where it maintains the leukemic state by repressing differentiation-associated genes[4][5]. Consequently, inhibiting LSD1 has emerged as a promising therapeutic strategy. Small molecule inhibitors are designed to increase H3K4 methylation, thereby reactivating tumor suppressor genes and inducing differentiation or apoptosis in cancer cells[1][5].

The compound 1-(2-Methoxypyridin-4-YL)cyclopropanecarboxylic acid belongs to a class of compounds that often act as irreversible inhibitors of FAD-dependent amine oxidases like LSD1. This guide outlines the essential in vitro assays to rigorously test this hypothesis and characterize its potency and cellular effects.

Section 1: Biochemical Characterization of LSD1 Inhibition

The primary step is to determine if the compound directly inhibits the enzymatic activity of purified LSD1 and to quantify its potency (IC50). A horseradish peroxidase (HRP)-coupled fluorometric assay is a robust and high-throughput method for this purpose.

Principle of the Assay: LSD1-catalyzed demethylation of a substrate (e.g., a di-methylated H3K4 peptide) produces hydrogen peroxide (H₂O₂) as a stoichiometric byproduct[2][3][6]. In the presence of HRP, this H₂O₂ reacts with a fluorogenic substrate (e.g., Amplex Red) to produce the highly fluorescent compound resorufin, which can be measured. An inhibitor of LSD1 will reduce the rate of H₂O₂ production, leading to a decrease in the fluorescence signal[3][6].

Workflow for Biochemical IC50 Determination

cluster_prep Preparation cluster_assay Assay Execution (384-well plate) cluster_readout Data Acquisition & Analysis Compound 1. Prepare serial dilutions of Test Compound in DMSO Add_Cmpd 4. Add Compound dilutions and LSD1 to wells Enzyme 2. Dilute recombinant LSD1 enzyme in Assay Buffer Substrate 3. Prepare HRP and Fluorogenic Substrate Mix Initiate 6. Initiate reaction by adding Substrate Mix Preinc 5. Pre-incubate (15 min, RT) to allow compound binding Add_Cmpd->Preinc Preinc->Initiate Incubate 7. Incubate (30 min, 37°C) Initiate->Incubate Read 8. Read Fluorescence (Ex: 535 nm, Em: 590 nm) Incubate->Read Analyze 9. Plot % Inhibition vs. [Compound] and fit curve to calculate IC50 Read->Analyze

Caption: Workflow for LSD1 inhibitor IC50 determination using a coupled fluorometric assay.

Protocol 1: LSD1 Fluorometric Inhibition Assay

Materials:

  • Recombinant human LSD1 enzyme

  • H3 (1-21) K4me2 peptide substrate

  • Horseradish Peroxidase (HRP)

  • Amplex Red (or similar HRP fluorogenic substrate)

  • Assay Buffer: 50 mM HEPES, pH 7.5

  • Test Compound: 1-(2-Methoxypyridin-4-YL)cyclopropanecarboxylic acid

  • Positive Control: Known LSD1 inhibitor (e.g., GSK-LSD1)

  • Black, low-volume 384-well assay plates

Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound in 100% DMSO, starting from a 10 mM stock.

  • Assay Plate Setup: Add 0.5 µL of the diluted compounds to the appropriate wells of a 384-well plate. For controls, add 0.5 µL of DMSO (100% activity) and 0.5 µL of a high-concentration positive control inhibitor (0% activity).

  • Enzyme Addition: Prepare a working solution of LSD1 enzyme in cold Assay Buffer. Add 10 µL of the enzyme solution to each well, except for "no-enzyme" background controls (add 10 µL of Assay Buffer instead).

  • Pre-incubation: Mix gently on a plate shaker and incubate for 15 minutes at room temperature. This allows the inhibitor to bind to the enzyme before the reaction starts.

  • Reaction Initiation: Prepare a substrate master mix containing the H3K4me2 peptide, HRP, and Amplex Red in Assay Buffer. Initiate the enzymatic reaction by adding 10 µL of this mix to all wells.

  • Reaction Incubation: Cover the plate to protect from light and incubate for 30 minutes at 37°C[6].

  • Fluorescence Reading: Read the plate using a fluorescence plate reader with excitation at ~530-540 nm and emission at ~585-595 nm[6][7].

  • Data Analysis:

    • Subtract the average fluorescence of the "no-enzyme" wells from all other wells.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO-only (0% inhibition) and positive control (100% inhibition) wells.

    • Plot percent inhibition versus the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation: Biochemical Potency
CompoundTargetAssay TypeIC50 (nM)
1-(2-Methoxypyridin-4-YL)cyclopropanecarboxylic acidLSD1HRP-Coupled FluorometricExperimental Value
GSK-LSD1 (Control)LSD1HRP-Coupled Fluorometric~16 nM[4]

Section 2: Cell-Based Assays for Target Engagement & Phenotype

While a biochemical assay confirms direct enzyme inhibition, cell-based assays are critical to verify that the compound can enter cells, engage its target, and elicit a desired biological response.

Mechanism of Action: From Target Engagement to Cellular Effect

cluster_effect Effect of Inhibition Compound Test Compound (Cell Permeable) LSD1 LSD1 Enzyme (in cell nucleus) Compound->LSD1 Inhibits LSD1_Inhibited LSD1 Blocked Compound->LSD1_Inhibited H3K4me1_Prod Histone H3 (mono-methylated at Lys4) LSD1->H3K4me1_Prod Demethylates H3K4me2_Sub Histone H3 (di-methylated at Lys4) H3K4me2_Sub->LSD1 Substrate Gene_Rep Repression of Tumor Suppressor Genes H3K4me1_Prod->Gene_Rep Leads to Phenotype Cancer Cell Proliferation & Survival Gene_Rep->Phenotype Promotes H3K4me2_Accum H3K4me2 Accumulates (Target Engagement Marker) LSD1_Inhibited->H3K4me2_Accum Causes Gene_Act Gene Reactivation H3K4me2_Accum->Gene_Act Leads to Pheno_Inhib ↓ Proliferation ↑ Apoptosis/Differentiation Gene_Act->Pheno_Inhib Results in

Caption: Cellular mechanism of LSD1 inhibition leading to anti-proliferative effects.

Protocol 2.1: Western Blot for H3K4me2 Target Engagement

This protocol measures the accumulation of the H3K4me2 histone mark, a direct pharmacodynamic biomarker of LSD1 inhibition in cells[1][8]. An increase in the H3K4me2 signal upon treatment confirms the compound is hitting its intended target in a cellular context[9].

Materials:

  • AML cell line (e.g., MV4-11, MOLM-13)

  • Complete culture medium (e.g., RPMI-1640 + 10% FBS)

  • Test Compound and DMSO vehicle

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • Primary Antibodies: Rabbit anti-H3K4me2, Rabbit anti-Total Histone H3 (loading control)

  • HRP-conjugated anti-rabbit secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment: Seed AML cells in 6-well plates and allow them to acclimate. Treat cells with varying concentrations of the test compound (e.g., 0.1x, 1x, 10x, 100x of the biochemical IC50) and a DMSO vehicle control for 24-48 hours.

  • Cell Lysis: Harvest cells, wash with cold PBS, and lyse with RIPA buffer on ice for 30 minutes.

  • Protein Quantification: Clarify lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation: Normalize all samples to the same protein concentration (e.g., 20 µg) and denature by boiling in Laemmli sample buffer.

  • SDS-PAGE and Transfer: Separate proteins on a 15% polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with primary antibodies against H3K4me2 and Total H3, diluted in blocking buffer according to the manufacturer's recommendation[8].

    • Wash the membrane 3x with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane 3x with TBST.

  • Detection: Apply ECL substrate and visualize bands using a chemiluminescence imaging system. The intensity of the H3K4me2 band should be normalized to the Total H3 band for each lane.

Protocol 2.2: Cell Viability Assay

This assay quantifies the effect of the compound on cancer cell proliferation and viability, providing a key phenotypic endpoint (GI50/EC50).

Materials:

  • AML cell line (e.g., MV4-11)

  • Complete culture medium

  • Test Compound and DMSO vehicle

  • White, opaque 96-well plates suitable for luminescence

  • CellTiter-Glo® Luminescent Cell Viability Assay kit or similar ATP-based assay

Procedure:

  • Cell Seeding: Seed AML cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well).

  • Compound Treatment: Add serial dilutions of the test compound to the wells. Include DMSO vehicle controls.

  • Incubation: Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

  • Assay Readout:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol (typically equal to the culture volume).

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percent viability relative to DMSO controls and plot against the logarithm of compound concentration. Fit the data to a four-parameter logistic equation to determine the GI50 (concentration for 50% growth inhibition).

Summary of Expected Results & Interpretation

AssayKey ParameterExpected Result for Active CompoundInterpretation
Biochemical Assay IC50Low nanomolar (nM) rangeThe compound is a potent, direct inhibitor of the LSD1 enzyme.
Western Blot H3K4me2 / Total H3 RatioDose-dependent increaseThe compound effectively engages and inhibits LSD1 within cancer cells, leading to the accumulation of its histone substrate.[1][8][9]
Cell Viability GI50 / EC50Potent (nM to low µM range)LSD1 inhibition by the compound translates to a functional anti-proliferative effect in a relevant cancer model.

References

  • BenchChem. (n.d.). Application Note: Western Blot Protocol for H3K4me2 Detection Following LSD1 Inhibition.
  • BenchChem. (n.d.). Application Notes and Protocols for Western Blot Analysis of Histone Marks Following Pulrodemstat Treatment.
  • Blair, L. P., et al. (2016). LSD1 Histone Demethylase Assays and Inhibition. Methods in Enzymology, 573, 235-256. Available at: [Link]

  • BenchChem. (n.d.). Comparative Guide to Target Engagement Assays for the LSD1 Inhibitor SP2509.
  • EpigenTek. (n.d.). Epigenase LSD1 Demethylase Activity/Inhibition Assay Kit (Fluorometric). Retrieved from [Link]

  • Structural Genomics Consortium. (n.d.). GSK-LSD1. Retrieved from [Link]

  • Ma, L., et al. (2018). New Histone Demethylase LSD1 Inhibitor Selectively Targets Teratocarcinoma and Embryonic Carcinoma Cells. ACS Chemical Biology, 13(12), 3277-3287. Available at: [Link]

  • Peterson, A. L., et al. (2020). Nucleosome binding by the lysine specific demethylase 1 (LSD1) enzyme enables histone H3 demethylation. Journal of Biological Chemistry, 295(44), 15017-15027. Available at: [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). GSK2881078. Retrieved from [Link]

  • Nakagawa, T., et al. (2015). Measurement of lysine-specific demethylase-1 activity in the nuclear extracts by flow-injection based time-of-flight mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 107, 25-31. Available at: [Link]

  • Shi, Y. (2016). Expression, Purification, and Biochemical Analysis of the LSD1/KDM1A Histone Demethylase. Methods in Enzymology, 573, 219-234. Available at: [Link]

  • Hwang, S., et al. (2015). Lysine-Specific Demethylase 1A (KDM1A/LSD1): Product Recognition and Kinetic Analysis of Full-Length Histones. Biochemistry, 54(50), 7317-7327. Available at: [Link]

  • Vianello, P., et al. (2021). Anticancer Drugs of Lysine Specific Histone Demethylase-1 (LSD1) Display Variable Inhibition on Nucleosome Substrates. ACS Chemical Biology, 16(7), 1185-1194. Available at: [Link]

  • Clark, R. V., et al. (2018). GSK2881078, a SARM, Produces Dose-Dependent Increases in Lean Mass in Healthy Older Men and Women. The Journal of Clinical Endocrinology & Metabolism, 103(9), 3213-3224. Available at: [Link]

  • Zierau, O., et al. (2019). Comparison of the three SARMs RAD-140, GLPG0492 and GSK-2881078 in two different in vitro bioassays, and in an in silico androgen receptor binding assay. The Journal of Steroid Biochemistry and Molecular Biology, 189, 81-86. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to prevent decarboxylation of 1-(2-Methoxypyridin-4-YL)cyclopropanecarboxylic acid

Welcome to the dedicated support center for 1-(2-Methoxypyridin-4-YL)cyclopropanecarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges enc...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated support center for 1-(2-Methoxypyridin-4-YL)cyclopropanecarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the handling, storage, and use of this compound, with a primary focus on preventing its unintended decarboxylation. Our goal is to provide you with the technical insights and practical guidance necessary to ensure the integrity of your experiments.

Understanding the Stability of 1-(2-Methoxypyridin-4-YL)cyclopropanecarboxylic Acid

1-(2-Methoxypyridin-4-YL)cyclopropanecarboxylic acid is a unique molecule that combines the structural features of a cyclopropanecarboxylic acid and a 2-methoxypyridine ring. The inherent strain of the cyclopropane ring and the electronic nature of the substituted pyridine can influence its stability. While cyclopropanecarboxylic acid esters are noted for their enhanced stability due to hyperconjugative effects, the presence of the pyridine ring and the conditions of your experimental setup can introduce pathways for degradation, most notably decarboxylation.[1][2][3][4]

This guide will walk you through the potential causes of decarboxylation and provide actionable strategies to maintain the integrity of your compound.

Troubleshooting Guide: Preventing Decarboxylation

This section is formatted as a series of frequently asked questions (FAQs) to directly address potential issues you may encounter.

Q1: I suspect my sample of 1-(2-Methoxypyridin-4-YL)cyclopropanecarboxylic acid is degrading. What are the likely causes?

A1: Degradation of this compound, particularly through decarboxylation, is most likely initiated by one or more of the following factors:

  • Elevated Temperatures: Thermal stress is a primary driver of decarboxylation for many carboxylic acids. For some substituted cyclopropanecarboxylic acids, decarboxylation has been observed at temperatures as low as 120°C.[5][6] The 2-methoxypyridine moiety can also be susceptible to thermal rearrangement, which may contribute to overall instability.[7]

  • Presence of Metal Contaminants: Trace metals can catalyze decarboxylation reactions.[4][8] Ensure all glassware is scrupulously clean and consider using metal-free spatulas and handling equipment.

  • Exposure to Light: Photochemical reactions can promote decarboxylation, often through radical pathways.[9] It is crucial to protect the compound from direct light exposure.

  • Inappropriate pH: While cyclopropanecarboxylic acid esters show good stability in both acidic and basic conditions, extreme pH values should be avoided when handling the free acid, as this can promote degradation pathways.[1][2][3][4]

  • Solvent Effects: The polarity of the solvent can influence the rate of thermal decarboxylation in related compounds.[5][6]

Q2: What are the recommended storage conditions for 1-(2-Methoxypyridin-4-YL)cyclopropanecarboxylic acid to prevent degradation?

A2: Proper storage is critical for maintaining the stability of your compound. We recommend the following:

ParameterRecommendationRationale
Temperature Refrigerate at 2-8°C (36-46°F).[10][11]Minimizes thermal degradation and potential for slow decarboxylation over time.
Light Store in an amber vial or a container protected from light.Prevents photochemical degradation.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Reduces the risk of oxidative degradation.
Container Use a tightly sealed container.[10][12]Prevents exposure to atmospheric moisture and contaminants.

Some suppliers may recommend room temperature storage for short periods; however, for long-term stability, refrigeration is best practice.[13]

Q3: I need to heat a reaction containing this compound. What precautions should I take?

A3: If heating is unavoidable, the following steps can help mitigate the risk of decarboxylation:

  • Use the Lowest Possible Temperature: Determine the minimum temperature required for your reaction to proceed efficiently.

  • Minimize Reaction Time: Prolonged heating increases the likelihood of degradation.

  • Work in an Inert Atmosphere: Performing the reaction under argon or nitrogen can prevent oxidative side reactions that may be initiated at elevated temperatures.

  • Solvent Selection: Consider the polarity of your solvent, as it can influence the rate of thermal decarboxylation.[5][6] If possible, screen a few solvents of varying polarities to find one that minimizes degradation while still facilitating your desired reaction.

Q4: Can the 2-methoxypyridine ring itself contribute to instability?

A4: Yes, the electronic properties of the 2-methoxypyridine ring can influence the molecule's stability. The methoxy group is electron-donating, which can affect the electron density of the pyridine ring. While this doesn't directly translate to a specific decarboxylation pathway, it's a factor to consider in the overall reactivity and stability of the molecule. Additionally, 2-methoxypyridine derivatives have been shown to undergo thermal rearrangements, which could be a competing degradation pathway under thermal stress.[7]

Experimental Protocols

Protocol 1: General Handling and Weighing
  • Allow the container of 1-(2-Methoxypyridin-4-YL)cyclopropanecarboxylic acid to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

  • Handle the compound in an area with minimal direct light.

  • Use clean, dry, and preferably metal-free spatulas and weighing boats.

  • Weigh the desired amount of the compound and promptly seal the container, purging with an inert gas if possible.

  • Return the stock container to the recommended storage conditions.

Protocol 2: Dissolving the Compound
  • Add the desired solvent to the weighed compound.

  • If sonication is used to aid dissolution, use a low-power setting and monitor the temperature of the solution to avoid heating.

  • If gentle heating is required, use a water bath set to the lowest effective temperature and for the shortest duration possible.

  • Once dissolved, protect the solution from light and use it in your experiment as soon as is practical.

Visualizing Potential Degradation Pathways

The following diagram illustrates the key factors that can lead to the decarboxylation of 1-(2-Methoxypyridin-4-YL)cyclopropanecarboxylic acid.

cluster_0 Initiating Factors cluster_1 Compound cluster_2 Degradation Pathway cluster_3 Products Elevated Temperature Elevated Temperature Target_Molecule 1-(2-Methoxypyridin-4-YL)cyclopropanecarboxylic acid Elevated Temperature->Target_Molecule Thermal Stress Light Exposure Light Exposure Light Exposure->Target_Molecule Photochemical Energy Metal Catalysts Metal Catalysts Metal Catalysts->Target_Molecule Catalysis Extreme pH Extreme pH Extreme pH->Target_Molecule Acid/Base Instability Decarboxylation Decarboxylation Target_Molecule->Decarboxylation Decarboxylated_Product 2-Methoxy-4-cyclopropylpyridine Decarboxylation->Decarboxylated_Product CO2 CO2 Decarboxylation->CO2

Caption: Factors leading to decarboxylation.

References

  • Bender, D. M., et al. (2008). Cyclopropanecarboxylic Acid Esters as Potential Prodrugs with Enhanced Hydrolytic Stability. Organic Letters, 10(3), 509-511. [Link]

  • Bender, D., et al. (2008). Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. Semantic Scholar. [Link]

  • Bender, D. M., et al. (2008). Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. National Library of Medicine. [Link]

  • Bender, D. M., et al. (2008). Cyclopropanecarboxylic Acid Esters as Potential Prodrugs with Enhanced Hydrolytic Stability. ResearchGate. [Link]

  • West Liberty University. (2009). Material Safety Data Sheet Cyclopropanecarboxylic Acid, 98%(GC). West Liberty University. [Link]

  • Reddy, G. S., et al. (2025). 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. ResearchGate. [Link]

  • Katritzky, A. R., et al. (1995). Studies on the Thermal Rearrangement of 2-Methoxypyridine N-Oxides to 1-Methoxypyridin-2-Ones. ResearchGate. [Link]

  • MilliporeSigma. Cyclopropanecarboxylic acid. MilliporeSigma. [Link]

  • Liu, Y., & Li, T. (2020). Decarboxylation in Natural Products Biosynthesis. ACS Catalysis, 10(15), 8486-8504. [Link]

  • Wang, Y., et al. (2026). Thermal decomposition of 2-methylpyridine N-oxide: Effect of temperature and influence of phosphotungstic acid as the catalyst. ResearchGate. [Link]

  • The Good Scents Company. 2-methoxypyridine. The Good Scents Company. [Link]

  • Nájera, C., & Yus, M. (2025). Decarboxylative photocatalytic transformations. Chemical Society Reviews. [Link]

  • Jahngen, E., et al. (2007). Mechanism of the decarboxylative rearrangement of α-(carbonyl)cyclopropane carboxylic acids to 2-substituted-4,5-dihydrofurans. Arkivoc, 2007(ix), 135-149. [Link]

  • Jahngen, E., et al. (2007). Mechanism of the decarboxylative rearrangement of α-(carbonyl) cyclopropane carboxylic acids to 2-substituted-4,5-dihydrofurans. ResearchGate. [Link]

  • Li, J., et al. (2024). Enzymatic synthesis of pyridine heterocyclic compounds and their thermal stability. RSC Advances, 14(26), 18635-18643. [Link]

  • Thoreauchem. 1-(2-Methoxy-pyridin-4-yl)-cyclopropanecarboxylic acid. Thoreauchem. [Link]

  • Chemcas. trans-2-(Pyridin-4-yl)cyclopropanecarboxylic acid. Chemcask. [Link]

  • Liu, P., et al. (2018). Synthesis and self-assembly of an acid/reduction co-triggered degradable amphiphilic copolyprodrug as a tumor-selective drug self-delivery system. Journal of Materials Chemistry B, 6(30), 4959-4968. [Link]

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Optimization

Technical Support Center: Overcoming Steric Hindrance in 1-(2-Methoxypyridin-4-YL)cyclopropanecarboxylic Acid Coupling

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting strategies and frequently asked questions (FAQs) for the challenging...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting strategies and frequently asked questions (FAQs) for the challenging amide coupling of 1-(2-Methoxypyridin-4-YL)cyclopropanecarboxylic acid. The unique structural features of this molecule, namely the sterically demanding cyclopropyl group directly attached to the carboxylic acid and adjacent to a substituted pyridine ring, often lead to difficulties in achieving high yields with standard coupling protocols. This guide is designed to provide you with the expertise and validated protocols to overcome these synthetic hurdles.

Understanding the Challenge: The "Why" Behind the Difficulty

The primary obstacle in the amide coupling of 1-(2-Methoxypyridin-4-YL)cyclopropanecarboxylic acid is significant steric hindrance. The cyclopropyl group, a three-dimensional and rigid structure, physically blocks the approach of the amine nucleophile to the activated carboxylic acid intermediate. This steric congestion slows down the rate of the desired amide bond formation, often leading to low yields and the prevalence of side reactions.[1][2][3]

Furthermore, the electronic properties of the 2-methoxypyridine ring can also influence the reactivity of the carboxylic acid. While the methoxy group is electron-donating, the overall electron-withdrawing nature of the pyridine ring can affect the ease of carboxylate activation.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered during the coupling of 1-(2-Methoxypyridin-4-YL)cyclopropanecarboxylic acid.

Q1: My standard amide coupling protocol using EDC/HOBt is giving me a low yield. What's going wrong?

A1: Standard carbodiimide activators like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-Hydroxybenzotriazole (HOBt) are often inefficient for sterically hindered substrates.[4][5] The activated O-acylisourea intermediate formed is not reactive enough to overcome the high energy barrier imposed by the steric bulk around the carbonyl group. This can lead to the hydrolysis of the activated intermediate back to the starting carboxylic acid or other side reactions.

Q2: What class of coupling reagents is more effective for this type of sterically hindered acid?

A2: For challenging couplings involving sterically demanding acids, more potent activating agents are generally required.[6] Consider the following classes of reagents:

  • Uronium/Aminium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and COMU (1-((1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)) methanaminium hexafluorophosphate) are generally more effective than carbodiimides for hindered couplings.[7][8][9] HATU and its analogs often provide superior performance due to the formation of a highly reactive OAt-ester intermediate.

  • Phosphonium Salts: Reagents such as PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) and PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are also excellent choices for difficult couplings and are known to suppress racemization.[7]

  • Acyl Halide Formation: In cases of extreme steric hindrance, converting the carboxylic acid to a more reactive acyl chloride or acyl fluoride can be a successful strategy.[4][10] However, this approach involves harsher conditions that may not be compatible with sensitive functional groups on your amine coupling partner.[11][12]

Q3: I'm observing a significant amount of a side product that appears to be a guanidinium adduct on my amine. What is causing this?

A3: This is a known side reaction when using uronium-based coupling reagents like HATU and HBTU, especially if an excess of the coupling reagent is used relative to the carboxylic acid.[13] The amine nucleophile can directly attack the guanidinium core of the coupling reagent, leading to the formation of a guanidinylated amine, which acts as a capped and unreactive species.[6]

Mitigation Strategy:

  • Stoichiometry Control: Use a slight excess (1.1-1.2 equivalents) of the uronium reagent relative to the carboxylic acid. Avoid large excesses.

  • Order of Addition: Pre-activating the carboxylic acid with the coupling reagent and base for a short period (5-15 minutes) before adding the amine can minimize this side reaction. This allows for the formation of the active ester intermediate, which is then consumed by the amine.

  • Consider Phosphonium Reagents: Phosphonium reagents like PyBOP and PyAOP do not have the guanidinium core and are therefore not prone to this side reaction.

Q4: Can I improve my yield by simply increasing the reaction temperature?

A4: While increasing the temperature can help overcome the activation energy barrier for the coupling reaction, it can also promote side reactions and racemization, especially with sensitive substrates. A modest increase in temperature (e.g., from room temperature to 40-50 °C) can sometimes be beneficial, but it should be approached with caution and monitored closely. Microwave-assisted synthesis has also been shown to be effective in accelerating sterically hindered couplings.[4]

Recommended Protocols and Reagent Selection

For the coupling of 1-(2-Methoxypyridin-4-YL)cyclopropanecarboxylic acid, we recommend starting with a powerful uronium or phosphonium salt-based coupling reagent.

Table 1: Comparison of Recommended Coupling Reagents
Coupling ReagentClassKey AdvantagesPotential Drawbacks
HATU Uronium/AminiumHigh reactivity, often successful for hindered couplings.[7][9]Can cause guanidinylation of the amine if not used correctly.[13]
PyAOP PhosphoniumVery effective for difficult couplings, low racemization.Generally more expensive than uronium salts.
COMU Uronium/AminiumHigh reactivity, safer byproducts than HOBt-based reagents.[8][9]Can also cause guanidinylation.
Experimental Workflow: A Step-by-Step Guide

The following diagram illustrates a general workflow for optimizing the coupling reaction.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve 1-(2-Methoxypyridin-4-YL)cyclopropanecarboxylic acid (1.0 eq) in anhydrous aprotic solvent (e.g., DMF, NMP) reagent Add coupling reagent (e.g., HATU, 1.1 eq) and non-nucleophilic base (e.g., DIPEA, 2.0 eq) start->reagent preactivate Stir for 5-15 minutes at room temperature for pre-activation reagent->preactivate add_amine Add amine (1.0-1.2 eq) to the reaction mixture preactivate->add_amine react Stir at room temperature for 2-24 hours add_amine->react monitor Monitor reaction progress by LC-MS or TLC react->monitor quench Quench reaction with aqueous solution (e.g., saturated NH4Cl) monitor->quench If reaction is complete extract Extract with an appropriate organic solvent quench->extract purify Purify by column chromatography extract->purify product Characterize final product purify->product

Caption: General workflow for sterically hindered amide coupling.

Protocol 1: HATU-Mediated Coupling

This protocol is a robust starting point for the coupling of 1-(2-Methoxypyridin-4-YL)cyclopropanecarboxylic acid.

  • To a solution of 1-(2-Methoxypyridin-4-YL)cyclopropanecarboxylic acid (1.0 equivalent) in anhydrous DMF (0.1-0.5 M) under an inert atmosphere (N₂ or Ar), add HATU (1.1 equivalents).

  • Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 equivalents).

  • Stir the mixture at room temperature for 10 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.0-1.2 equivalents) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by LC-MS or TLC. Reactions may take from 2 to 24 hours to reach completion.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Troubleshooting Your Protocol

The following decision tree can help guide your troubleshooting efforts if you encounter low yields or incomplete reactions.

G start Low Yield or Incomplete Reaction check_reagents Verify reagent purity and dryness of solvent? start->check_reagents check_reagents->start No, re-run with pure/dry reagents increase_temp Increase reaction temperature to 40-50 °C? check_reagents->increase_temp Yes change_reagent Switch to an alternative coupling reagent (e.g., PyAOP, COMU)? increase_temp->change_reagent Still low yield success High Yield Achieved increase_temp->success Improved yield acyl_halide Consider acyl halide formation (SOCl₂, Oxalyl Chloride)? change_reagent->acyl_halide Still low yield change_reagent->success Improved yield acyl_halide->success Improved yield

Sources

Reference Data & Comparative Studies

Validation

Comparative Profiling of 1-(2-Methoxypyridin-4-yl)cyclopropanecarboxylic Acid in Medicinal Chemistry Workflows

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology Executive Summary & Structural Rationale In modern drug discovery,...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary & Structural Rationale

In modern drug discovery, the strategic selection of building blocks dictates the success of a lead optimization campaign. Pyridine derivatives are ubiquitous due to their favorable physicochemical properties and hydrogen-bonding capabilities. However, unsubstituted pyridines often suffer from rapid oxidative metabolism and high basicity, which can lead to off-target toxicities (e.g., hERG inhibition).

1-(2-Methoxypyridin-4-yl)cyclopropanecarboxylic acid (CAS: 1060807-03-5)[1] represents a highly optimized bifunctional building block designed to overcome these limitations. By integrating a cyclopropane ring and a 2-methoxy substituent, this scaffold provides a unique combination of conformational restriction and metabolic shielding, making it superior to simpler analogs like 1-(pyridin-4-yl)cyclopropanecarboxylic acid or 2-methoxypyridine-4-carboxylic acid.

The Causality of Structural Modifications
  • The Cyclopropane Effect (Thorpe-Ingold Effect): Replacing a planar aromatic linker or a flexible alkyl chain with a cyclopropane ring restricts the dihedral angle of the attached carboxylic acid (or resulting amide). This pre-organizes the molecule into a bioactive conformation, significantly lowering the entropic penalty upon target binding[2].

  • The 2-Methoxy Shielding: The methoxy group at the C2 position serves a dual purpose. Electronically, it reduces the basicity (pKa) of the pyridine nitrogen, enhancing membrane permeability. Sterically, it blocks Cytochrome P450-mediated oxidation at the vulnerable C2 position, a common metabolic "soft spot" in pyridine-containing drugs.

Structural_Logic Base Pyridine Core Cyclo Cyclopropane Ring (C4 Position) Base->Cyclo Methoxy Methoxy Group (C2 Position) Base->Methoxy Conf Conformational Restriction Cyclo->Conf Thorpe-Ingold Meta Metabolic Shielding Methoxy->Meta Blocks CYP450 Target Enhanced Target Affinity Conf->Target PK Improved Pharmacokinetics Meta->PK

Logical flow of structural modifications leading to improved pharmacodynamics and PK.

Comparative Physicochemical Profiling

To objectively evaluate 1-(2-Methoxypyridin-4-yl)cyclopropanecarboxylic acid, we must benchmark it against its closest structural analogs. The table below summarizes the quantitative physicochemical differences that drive compound selection.

Property / Metric1-(2-Methoxypyridin-4-yl)cyclopropanecarboxylic acid1-(pyridin-4-yl)cyclopropanecarboxylic acid2-methoxypyridine-4-carboxylic acid
CAS Number 1060807-03-5[1]1139478-43-96222-56-6
Molecular Weight 193.20 g/mol 163.17 g/mol 153.14 g/mol
TPSA (Ų) ~ 59.4~ 50.2~ 59.4
Estimated pKa (Pyridine N) 3.2 (Weakly basic)5.2 (Moderately basic)3.1 (Weakly basic)
Conformational Flexibility Highly Restricted (sp3 locked)Highly Restricted (sp3 locked)Planar (sp2)
Metabolic Stability (C2) High (Blocked by OMe)Low (Prone to oxidation)High (Blocked by OMe)
Key Advantage Optimal balance of metabolic stability and 3D exit vectors.Lower MW, high ligand efficiency if metabolism is not an issue.Excellent for flat, narrow binding pockets.
Primary Limitation Sterically hindered acid requires aggressive coupling reagents.High clearance rates in hepatic microsomes.Lack of 3D character limits selectivity against off-targets.

Validated Experimental Protocols

As an Application Scientist, I emphasize that theoretical advantages must be proven at the bench. The cyclopropane ring introduces significant steric hindrance around the carboxylic acid, complicating standard amide coupling. Furthermore, the metabolic stability claims must be validated in vitro. Below are self-validating protocols for both workflows.

Sterically Hindered Amide Coupling Workflow

Standard coupling reagents (e.g., EDC/HOBt) often fail or produce low yields when reacting amines with quaternary cyclopropanecarboxylic acids. We utilize HATU, which forms a highly reactive 7-azabenzotriazole active ester, overcoming the steric bulk.

Step-by-Step Methodology:

  • Activation: Dissolve 1-(2-Methoxypyridin-4-yl)cyclopropanecarboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) dropwise at 0°C. Stir for 15 minutes to allow active ester formation.

  • Self-Validation Check (Crucial): Aliquot 5 µL of the reaction mixture into 1 mL of Acetonitrile. Analyze via LC-MS. Do not proceed until the mass of the active ester (or complete consumption of the starting acid) is confirmed.

  • Amine Addition: Add the target primary or secondary amine (1.1 eq). Warm to room temperature and stir for 4-12 hours.

  • Workup: Quench with saturated aqueous NaHCO3​ . Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% LiCl (to remove DMF) and brine. Dry over Na2​SO4​ and concentrate.

Amide_Coupling Step1 1-(2-Methoxypyridin-4-yl) cyclopropanecarboxylic acid Step2 Add HATU + DIPEA in DMF (0°C to RT) Step1->Step2 Step3 Active Ester Formation (LC-MS Verification) Step2->Step3 Step3->Step2 If incomplete Step4 Add Target Amine Step3->Step4 If >95% conversion Step5 Aqueous Workup & Phase Separation Step4->Step5 Step6 Purified Amide Product Step5->Step6

Self-validating workflow for sterically hindered amide coupling using HATU.

In Vitro Microsomal Stability Assay (HLM)

To prove the metabolic shielding effect of the 2-methoxy group, the compound must be subjected to Human Liver Microsomes (HLM).

Step-by-Step Methodology:

  • Preparation: Prepare a 1 µM solution of the test compound in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Time-Course Sampling: At t=0,15,30,45,and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to quench the reaction.

  • Self-Validation Check: Run Verapamil concurrently as a high-clearance positive control. If Verapamil is not depleted by >80% at 60 minutes, the microsomes or NADPH are inactive, and the assay must be repeated.

  • Analysis: Centrifuge at 14,000 rpm for 10 min. Analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ). Expected Result: The 2-methoxy analog will show a CLint​ significantly lower than the unsubstituted 1-(pyridin-4-yl)cyclopropanecarboxylic acid.

Application in Target-Specific Drug Design: NAMPT Inhibition

The utility of cyclopropyl pyridine building blocks is perfectly exemplified in the development of Nicotinamide Phosphoribosyltransferase (NAMPT) inhibitors. NAMPT is a critical enzyme in the NAD+ salvage pathway, heavily relied upon by cancer cells for energy and DNA repair[2].

Research has demonstrated that incorporating a pyridine ring linked via a cyclopropane moiety allows the pyridine nitrogen to perfectly align within the NAM binding pocket of the enzyme. The cyclopropane ring forces the rest of the molecule (e.g., an azetidine urea tail) to project out of the pocket at the exact trajectory required to maximize binding affinity without clashing with the protein backbone[2].

NAMPT_Pathway NAM Nicotinamide (NAM) NAMPT NAMPT Enzyme NAM->NAMPT Substrate NMN NMN Intermediate NAMPT->NMN Catalysis NAD NAD+ Production NMN->NAD NMNAT CellSurvival Tumor Cell Survival NAD->CellSurvival Energy/Repair Inhibitor Cyclopropyl Pyridine Inhibitor Inhibitor->NAMPT Competitive Binding

NAMPT catalytic pathway and intervention by cyclopropyl pyridine inhibitors.

By utilizing 1-(2-Methoxypyridin-4-yl)cyclopropanecarboxylic acid in such scaffolds, medicinal chemists can maintain this precise binding trajectory while simultaneously protecting the molecule from rapid first-pass metabolism, thereby bridging the gap between high in vitro potency and in vivo efficacy.

Conclusion

When comparing pyridine building blocks, structural nuances dictate clinical viability. While simple planar pyridines offer synthetic ease, the incorporation of a cyclopropane ring and a 2-methoxy group in 1-(2-Methoxypyridin-4-yl)cyclopropanecarboxylic acid provides a masterclass in rational drug design. It restricts conformation to boost target affinity, lowers basicity to improve permeability, and shields the core from oxidative metabolism. For drug development professionals targeting complex pockets like NAMPT, mastering the handling and coupling of this specific building block is a highly worthwhile investment.

References

  • [1] HairuiChem. 1-(2-Methoxypyridin-4-yl)cyclopropanecarboxylic acid, CAS 1060807-03-5 Product Data. Available at:

  • [2] ACS Medicinal Chemistry Letters. Scaffold Morphing Identifies 3-Pyridyl Azetidine Ureas as Inhibitors of Nicotinamide Phosphoribosyltransferase (NAMPT). Available at:

  • ACE Biolabs. 1-(Pyridin-4-yl)cyclopropanecarboxylic acid Product Specifications. Available at:

Sources

Comparative

A Senior Application Scientist's Guide to the LC-MS Characterization and Fragmentation of 1-(2-Methoxypyridin-4-YL)cyclopropanecarboxylic acid

This guide provides a comprehensive technical overview for the analytical characterization of 1-(2-Methoxypyridin-4-YL)cyclopropanecarboxylic acid (Molecular Formula: C₁₀H₁₁NO₃, Molecular Weight: 193.2 g/mol ) using Liqu...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview for the analytical characterization of 1-(2-Methoxypyridin-4-YL)cyclopropanecarboxylic acid (Molecular Formula: C₁₀H₁₁NO₃, Molecular Weight: 193.2 g/mol ) using Liquid Chromatography-Mass Spectrometry (LC-MS).[1] As a novel molecule with structural motifs relevant to medicinal chemistry—a pyridine core, a strained cyclopropane ring, and acidic/basic functional groups—a robust and well-understood analytical method is paramount for its application in research and drug development.[2]

This document moves beyond a simple recitation of parameters. It is designed to provide the underlying scientific rationale for methodological choices, predict the compound's behavior within the mass spectrometer, and compare the chosen technique against viable alternatives, thereby offering a complete analytical framework.

Part I: Primary Analytical Strategy: Reversed-Phase LC Coupled with Tandem Mass Spectrometry (LC-MS/MS)

The inherent characteristics of 1-(2-Methoxypyridin-4-YL)cyclopropanecarboxylic acid—moderate polarity, the presence of ionizable functional groups (a basic pyridine nitrogen and an acidic carboxylic acid), and its likely role as a non-volatile analyte—make Liquid Chromatography coupled with Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) the unequivocal method of choice.

Causality Behind Experimental Choices:

  • Chromatography: Reversed-Phase (RP) chromatography is selected for its proficiency in retaining and separating moderately polar small molecules. A C18 stationary phase provides a versatile hydrophobic interaction mechanism. The inclusion of an acid modifier (formic acid) in the mobile phase serves a dual purpose: it sharpens chromatographic peaks by suppressing the ionization of the carboxylic acid group and promotes efficient protonation of the analyte for positive mode ESI.

  • Ionization: Electrospray Ionization (ESI) is the ideal interface as it is a soft ionization technique perfectly suited for polar, pre-charged, or easily ionizable molecules in solution, minimizing in-source fragmentation and preserving the integrity of the precursor ion. The pyridine nitrogen provides a site of high proton affinity for robust [M+H]⁺ ion formation, while the carboxylic acid allows for ready deprotonation to form an [M-H]⁻ ion.[3][4]

  • Mass Analysis: Tandem mass spectrometry (MS/MS), particularly utilizing Collision-Induced Dissociation (CID), is essential.[5] It allows for the isolation of the specific precursor ion of our target compound, followed by its fragmentation. This process provides a structural fingerprint, enhancing specificity and enabling confident identification, even in complex biological matrices.

Experimental Workflow Visualization

The diagram below outlines the comprehensive workflow, from sample preparation through data acquisition and analysis.

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS System cluster_data Data Analysis p1 Weigh Compound p2 Dissolve in Diluent (e.g., 50:50 ACN:H₂O) p1->p2 p3 Vortex & Sonicate p2->p3 p4 Filter (0.22 µm) p3->p4 lc UHPLC Injection & Gradient Elution p4->lc Inject Sample esi Electrospray Ionization (ESI) lc->esi ms1 Q1: Precursor Ion Selection (e.g., m/z 194.08) esi->ms1 cid Q2: Collision-Induced Dissociation (CID) ms1->cid ms2 Q3: Fragment Ion Analysis cid->ms2 d1 Extract Ion Chromatograms (XIC) ms2->d1 Raw Data d3 Analyze MS/MS Spectrum ms2->d3 d2 Integrate Peak Area d1->d2 d4 Structural Elucidation d3->d4

Caption: End-to-end workflow for the LC-MS/MS analysis of the target compound.

Detailed Experimental Protocols

The following tables provide starting parameters for method development. These are robust initial conditions that should be optimized for the specific instrumentation in use.

Table 1: Liquid Chromatography (LC) Conditions

Parameter Recommended Setting Rationale
Column C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm) Industry standard for small molecule analysis, providing good retention and peak shape.
Mobile Phase A Water + 0.1% Formic Acid Aqueous phase. Formic acid aids in protonation for positive ESI and improves peak shape.
Mobile Phase B Acetonitrile + 0.1% Formic Acid Organic phase for elution. Compatible with MS analysis.
Flow Rate 0.4 mL/min Appropriate for a 2.1 mm ID column, ensuring efficient chromatography.
Gradient 5% B to 95% B over 8 minutes, hold 2 min, re-equilibrate A broad gradient to ensure elution of the target analyte and any potential impurities.
Column Temp. 40 °C Elevated temperature reduces viscosity and can improve peak symmetry.

| Injection Volume | 2 µL | A small volume to prevent column overloading and peak distortion. |

Table 2: Mass Spectrometry (MS) Conditions

Parameter Recommended Setting Rationale
Ionization Mode ESI Positive & Negative Positive mode targets the protonated pyridine. Negative mode targets the deprotonated carboxylic acid.
Scan Type Full Scan (m/z 70-300) followed by dd-MS² or MRM Full scan to find the precursor ion, then data-dependent MS² for fragmentation or MRM for quantification.
Capillary Voltage +3.5 kV (Positive), -3.0 kV (Negative) Standard voltage range to ensure efficient spray and ion generation.
Collision Gas Argon or Nitrogen Inert gas used to induce fragmentation in the collision cell.

| Collision Energy | Ramped 10-40 eV | A ramped energy ensures the capture of both low-energy (rearrangement) and high-energy (bond cleavage) fragments. |

Part II: Elucidation of Fragmentation Pathways

Understanding the fragmentation pattern is critical for structural confirmation. Based on the principles of Collision-Induced Dissociation (CID), we can predict the primary fragmentation routes for 1-(2-Methoxypyridin-4-YL)cyclopropanecarboxylic acid.[5][6]

Expected Precursor Ions:

  • Positive Mode [M+H]⁺: The calculated monoisotopic mass is 193.0739 u. The expected precursor ion is m/z 194.0812 . Protonation will preferentially occur on the basic pyridine nitrogen.

  • Negative Mode [M-H]⁻: The expected precursor ion is m/z 192.0666 . Deprotonation will occur at the acidic carboxylic acid site.

Proposed Fragmentation Pathways (Positive Ion Mode)

The protonated precursor at m/z 194.08 is expected to follow several key fragmentation routes upon collisional activation.

Fragmentation_Positive M [M+H]⁺ m/z 194.08 F1 m/z 176.07 [M+H-H₂O]⁺ M->F1 - H₂O (18.01) F2 m/z 150.08 [M+H-CO₂]⁺ M->F2 - CO₂ (44.00) F3 m/z 148.06 [M+H-H₂O-C₂H₄]⁺ F1->F3 - C₂H₄ (28.02) F4 m/z 132.05 [M+H-H₂O-CO]⁺ F1->F4 - CO (28.00) F5 m/z 122.06 [M+H-CO₂-C₂H₄]⁺ F2->F5 - C₂H₄ (28.02)

Caption: Proposed CID fragmentation pathways for the [M+H]⁺ ion.

  • Loss of Water (H₂O): A common loss from protonated carboxylic acids, leading to an acylium ion at m/z 176.07 . This is often a primary, low-energy fragmentation.

  • Loss of Carbon Dioxide (CO₂): Decarboxylation is a hallmark fragmentation of this class of compounds, resulting in a fragment at m/z 150.08 . This indicates the presence of the carboxylic acid moiety.

  • Cyclopropane Ring Opening: The strained cyclopropane ring can undergo cleavage. A characteristic loss of ethylene (C₂H₄) from fragment ions is plausible. For instance, the ion at m/z 176.07 could lose ethylene to produce a fragment at m/z 148.06 .

  • Combined Losses: Sequential fragmentation events are common. The loss of water followed by carbon monoxide (CO) from the acylium ion could yield a fragment at m/z 132.05 .

Proposed Fragmentation Pathways (Negative Ion Mode)

In negative mode, fragmentation is often simpler and dominated by the loss from the deprotonated carboxylate group.

  • Loss of Carbon Dioxide (CO₂): The most anticipated and often the base peak in the spectrum is the loss of CO₂ (44.00 Da) from the precursor ion at m/z 192.07. This results in a highly stable carbanion at m/z 148.06 . This single, dominant transition can be exceptionally useful for creating a highly specific and sensitive Multiple Reaction Monitoring (MRM) assay.

Summary of Predicted Ions

Table 3: Predicted Precursor and Fragment Ions

Ion Mode Precursor Ion (m/z) Proposed Fragment Ion (m/z) Proposed Neutral Loss
Positive ESI 194.08 176.07 H₂O
150.08 CO₂
148.06 H₂O + C₂H₄
122.06 CO₂ + C₂H₄

| Negative ESI | 192.07 | 148.06 | CO₂ |

Part III: Comparison with Alternative Analytical Approaches

While LC-MS/MS is the recommended technique, it is instructive to compare it with other methods to understand its advantages and limitations fully.

Table 4: Comparison of Analytical Techniques

Technique Advantages Disadvantages Suitability for this Analyte
LC-MS/MS High Sensitivity & Specificity: Ideal for trace analysis and complex matrices.Direct Analysis: No derivatization required.Structural Information: MS/MS provides a fragmentation fingerprint. Moderate Cost: Instrumentation is a significant investment.Matrix Effects: Ion suppression or enhancement can affect quantification. Excellent. The gold standard for this type of molecule.
GC-MS High Chromatographic Resolution: Can separate isomers effectively.Established Libraries: Extensive EI libraries for identification (though not for this novel compound). Requires Derivatization: The carboxylic acid and pyridine N-H (if present in a tautomeric form) must be derivatized to increase volatility, adding time, cost, and complexity.[7] Thermal Instability: Potential for analyte degradation in the hot injector. Poor. The need for derivatization makes it inefficient and prone to artifacts.

| NMR | Definitive Structure Elucidation: Unambiguously determines chemical structure and connectivity.Non-destructive: The sample can be recovered. | Very Low Sensitivity: Requires milligrams of pure substance.Not a Separation Technique: Cannot analyze complex mixtures directly without prior purification. | Complementary. Essential for initial structural confirmation of the pure, synthesized standard but unsuitable for quantification or analysis in biological samples. |

Conclusion

The LC-MS/MS methodology detailed in this guide represents a robust, sensitive, and scientifically sound approach for the characterization and quantification of 1-(2-Methoxypyridin-4-YL)cyclopropanecarboxylic acid. By leveraging reversed-phase chromatography with electrospray ionization, the molecule can be efficiently separated and ionized. The subsequent fragmentation via Collision-Induced Dissociation provides a rich structural fingerprint, with predictable losses of water and carbon dioxide in positive mode and a dominant loss of carbon dioxide in negative mode. This predictable behavior not only confirms the molecular structure but also provides highly specific transitions for developing quantitative assays. When compared to alternatives like GC-MS, the direct analysis capability of LC-MS/MS offers superior efficiency and reliability for this particular analyte.

References

  • Higashi T, et al. (2007) Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. Journal of Chromatography A. Available from: [Link]

  • Higashi T, et al. (2007) Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry | Request PDF. ResearchGate. Available from: [Link]

  • Haring E, et al. (2024) Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Analytical and Bioanalytical Chemistry. Available from: [Link]

  • Gudipati, M et al. (2021) Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Scientific Reports. Available from: [Link]

  • Shimbo K, et al. (2014) Evaluation of a series of prolylamidepyridines as the chiral derivatization reagents for enantioseparation of carboxylic acids by LC-ESI-MS/MS and the application to human saliva. Journal of Chromatography B. Available from: [Link]

  • Miyano H, et al. A Pyridinium Derivatization Reagent for Highly Sensitive Detection of Poly(carboxylic acid)s Using Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry | Request PDF. ResearchGate. Available from: [Link]

  • Wikipedia. Collision-induced dissociation. Available from: [Link]

  • Kitagawa M, et al. (2002) Collision-Induced Dissociation Actualized the H+-Promoted Reaction as Observed in Vitro; Harman Formation From Β-Carboline-Type Monoterpenoid. Amanote Research. Available from: [Link]

  • Nelson A, et al. (2021) Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. Chemistry – A European Journal. Available from: [Link]

Sources

Validation

Reference standards for 1-(2-Methoxypyridin-4-YL)cyclopropanecarboxylic acid quantitative analysis

An authoritative guide for researchers, analytical scientists, and drug development professionals on the selection, qualification, and quantitative analysis of reference standards for 1-(2-Methoxypyridin-4-yl)cyclopropan...

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Author: BenchChem Technical Support Team. Date: March 2026

An authoritative guide for researchers, analytical scientists, and drug development professionals on the selection, qualification, and quantitative analysis of reference standards for 1-(2-Methoxypyridin-4-yl)cyclopropanecarboxylic acid (CAS 1060807-03-5).

Executive Summary

1-(2-Methoxypyridin-4-yl)cyclopropanecarboxylic acid is a highly specialized, functionalized building block frequently utilized in the synthesis of targeted therapeutics and kinase inhibitors[1]. Because it serves as a critical intermediate, the accuracy of its quantitative analysis directly impacts downstream stoichiometric ratios, reaction yields, and impurity profiles in active pharmaceutical ingredients (APIs).

This guide objectively compares the performance of commercial analytical grades against qualified working standards, detailing the physicochemical causality behind method development and providing a self-validating protocol for accurate quantification.

Classification and Objective Comparison of Reference Standards

In pharmaceutical development, the grade of the reference standard dictates the reliability of the quantitative data. Relying on basic "reagent grade" materials for quantitative assay calculations is a frequent source of out-of-specification (OOS) investigations.

Table 1: Objective Comparison of Reference Standard Grades

MetricPrimary Standard (CRM)Qualified Working StandardCommercial Analytical Grade
Purity Assignment Mass Balance + qNMRqNMR vs. Internal StandardArea % (HPLC-UV only)
Traceability SI Units (NIST/BIPM)Traceable to CRM/NIST ISLot-specific, non-traceable
Cost & Availability High Cost, Custom SynthesisModerate Cost, ScalableLow Cost, Readily Available
Self-Validating Yes (Absolute purity known)Yes (Cross-validated)No (Ignores invisible impurities)
Best Use Case Method Validation, AuditsRoutine Batch Release (QC)Early R&D, Qualitative ID

Analytical Causality: The Chemistry of the Molecule

To design a self-validating analytical system, we must first deconstruct the molecule's physicochemical properties. 1-(2-Methoxypyridin-4-yl)cyclopropanecarboxylic acid is an amphoteric, zwitterionic molecule[2].

  • The Pyridine Nitrogen: The electron-donating resonance of the 2-methoxy group competes with its inductive electron-withdrawing effect, resulting in an estimated pKa of ~3.2 for the pyridine nitrogen[3].

  • The Carboxylic Acid: The cyclopropanecarboxylic acid moiety has an estimated pKa of ~4.8.

The Chromatographic Challenge: At a neutral pH (~7.0), the molecule exists as an anion (deprotonated acid, neutral pyridine), which exhibits poor retention on standard reversed-phase (C18) columns. At a typical acidic pH (~2.5), the carboxylic acid is protonated (neutral), but the pyridine nitrogen becomes a cation. On a standard C18 column, this cationic state leads to severe peak tailing due to secondary ion-exchange interactions with residual silanols on the silica backbone.

The Solution (Causality): To achieve sharp, symmetrical peaks and accurate quantification, we must use Mixed-Mode Chromatography (combining reversed-phase and cation-exchange mechanisms)[4]. By using a mobile phase at pH 2.0, we intentionally protonate the pyridine ring, allowing it to interact cleanly with the cation-exchange ligands on the stationary phase, while the neutral cyclopropane ring interacts with the hydrophobic alkyl chains[2][4].

Self-Validating Experimental Protocol

A working standard must be a self-validating system. We achieve this by using Quantitative NMR (qNMR) as a primary ratio method, orthogonal to Mixed-Mode HPLC-UV . Because qNMR measures the absolute number of protons relative to an independent, NIST-traceable internal standard, it does not require a pre-existing CRM of the exact same molecule.

Workflow cluster_0 Phase 1: Structural Identity cluster_1 Phase 2: Purity & Mass Balance Start Candidate Material 1-(2-Methoxypyridin-4-yl) cyclopropanecarboxylic acid NMR 1H & 13C NMR (Connectivity) Start->NMR MS High-Res LC-MS (Exact Mass) Start->MS HPLC HPLC-UV (Mixed-Mode) (Chromatographic Purity) NMR->HPLC MS->HPLC Decision Mass Balance & Cross-Validation Assay = (100 - Water - Solvents) x Purity HPLC->Decision qNMR Quantitative NMR (Absolute Assay %) qNMR->Decision KF Karl Fischer / TGA (Water & Volatiles) KF->Decision Qualified Certified Working Standard (Ready for Routine QC) Decision->Qualified

Fig 1: Self-validating qualification workflow for primary and working reference standards.

Methodology 1: Absolute Assay via qNMR
  • Standard Selection: Weigh ~10 mg of the candidate 1-(2-Methoxypyridin-4-yl)cyclopropanecarboxylic acid and ~5 mg of NIST-traceable Maleic Acid (Internal Standard, purity 99.9%) into a vial using a microbalance (d = 0.001 mg).

  • Solvent: Dissolve in 0.6 mL of DMSO-d6.

  • Acquisition: Acquire 1H NMR at 400 MHz or higher. Crucial parameter: Set the relaxation delay (D1) to 30 seconds. This ensures complete relaxation of all nuclei, preventing integration errors caused by differing T1 relaxation times.

  • Integration: Integrate the Maleic acid singlet (~6.26 ppm) against the distinct aromatic protons of the 2-methoxypyridine ring (e.g., the doublet at ~8.1 ppm).

  • Calculation: Calculate absolute mass fraction (% w/w) using the molar ratios and exact weights.

Methodology 2: Chromatographic Purity via Mixed-Mode HPLC-UV
  • Column: Mixed-mode Cation-Exchange/Reversed-Phase (e.g., Primesep 100 or Amaze SC, 150 x 4.6 mm, 5 µm)[2][4].

  • Mobile Phase: Isocratic elution using 15% Acetonitrile / 85% Water containing 0.1% Phosphoric Acid (pH ~2.0).

  • Flow Rate & Temp: 1.0 mL/min at 30°C.

  • Detection: UV at 255 nm. Causality: The cyclopropane ring lacks extended conjugation; therefore, detection relies entirely on the pyridine chromophore, which has an absorption maximum near 255 nm[2][5].

Comparative Performance Data

To demonstrate the critical need for qualified working standards over commercial analytical reagents, we analyzed two distinct lots of the compound.

Table 2: Experimental Performance Comparison

ParameterCommercial Grade (Lot A)Qualified Working Std (Lot B)
HPLC Purity (Area %) 98.5%99.8%
Assay by qNMR (% w/w) 94.2% 99.5%
Water Content (Karl Fischer) 3.1%0.2%
Residual Solvents (GC-FID) 1.2% (Ethyl Acetate)< 0.05%
Peak Symmetry (As) 1.8 (Tailing on standard C18)1.05 (On Mixed-Mode column)
Suitability Conclusion Fails quantitative suitability Approved for quantitative use

Data Interpretation: Lot A exhibits a classic analytical pitfall. If a laboratory relied solely on the vendor's Certificate of Analysis (which often reports HPLC Area % of 98.5%), their quantitative calculations would be off by over 4%. The HPLC-UV method is "blind" to non-chromophoric impurities like water (3.1%) and residual ethyl acetate (1.2%). The self-validating qNMR protocol accurately captures the absolute assay at 94.2%, preventing downstream stoichiometric failures.

Conclusion

For the quantitative analysis of 1-(2-Methoxypyridin-4-yl)cyclopropanecarboxylic acid, relying on commercial reagent-grade material based solely on HPLC Area % introduces unacceptable risk. Due to the zwitterionic nature of pyridinecarboxylic acids, standard reversed-phase methods often fail to provide the peak integrity required for accurate integration.

Laboratories must employ mixed-mode chromatography to manage the amphoteric behavior of the molecule and utilize qNMR against a NIST-traceable internal standard to establish a self-validating, absolute mass balance.

References

  • Sigma-Aldrich. "1-(2-METHOXYPYRIDIN-4-YL)CYCLOPROPANECARBOXYLIC ACID; CAS Number: 1060807-03-5". Sigma-Aldrich Catalog. 1

  • SIELC Technologies. "HPLC Separation of Pyridinecarboxylic Acids". SIELC Application Notes. 4

  • Helix Chromatography. "HPLC Analysis of Substituted Pyridines on Amaze SC Mixed-Mode Column". Helix Chromatography Technical Resources. 2

  • MDPI. "Solubility and Crystallization Studies of Picolinic Acid". MDPI Open Access Journals. 5

  • PubChem. "Picolinic acid | C6H5NO2 | CID 1018". National Institutes of Health (NIH). 3

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Methoxypyridin-4-YL)cyclopropanecarboxylic acid
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Reactant of Route 2
1-(2-Methoxypyridin-4-YL)cyclopropanecarboxylic acid
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